Butobarbital-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
5-butyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2 |
InChI Key |
STDBAQMTJLUMFW-PVGOWFQYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCCC |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC |
Origin of Product |
United States |
Foundational & Exploratory
Butobarbital-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Butobarbital-d5. This deuterated analog of butobarbital serves as a crucial internal standard for the quantitative analysis of its parent compound in various biological matrices. This document outlines its physicochemical characteristics, proposed synthetic pathway, analytical methodologies, and the established mechanism of action of butobarbital.
Core Chemical Properties and Structure
This compound, with the systematic name 5-butyl-5-(ethyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a saturated derivative of barbituric acid. The deuterium labeling on the ethyl group provides a distinct mass spectrometric signature, making it an ideal internal standard for mass spectrometry-based analytical methods.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁D₅N₂O₃ | [1][2] |
| Molecular Weight | 217.28 g/mol | [1][2] |
| Accurate Mass | 217.1475 u | [2] |
| CAS Number | 1794737-28-2 | [2] |
| Appearance | Neat solid | [1] |
| Storage Temperature | -20°C | [3] |
| InChI | InChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2 | [1][2] |
| InChIKey | STDBAQMTJLUMFW-PVGOWFQYSA-N | [1] |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])C1(CCCC)C(=O)NC(=O)NC1=O | [1] |
Synthesis
The synthesis of this compound would likely proceed via the following conceptual steps:
Step 1: Alkylation. Diethyl butylmalonate would be deprotonated with a suitable base, such as sodium ethoxide, to form a carbanion. This carbanion would then act as a nucleophile, attacking iodoethane-d5 to introduce the deuterated ethyl group, yielding diethyl butyl(ethyl-d5)malonate.
Step 2: Condensation. The resulting deuterated malonic ester would then undergo a condensation reaction with urea in the presence of a strong base like sodium ethoxide. This reaction forms the barbiturate ring, yielding the final product, this compound.
Experimental Protocols: Analytical Applications
This compound is primarily used as an internal standard in analytical methods for the quantification of butobarbital and other barbiturates in biological samples, such as urine, serum, and plasma. Its utility is most prominent in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
A general workflow for the analysis of barbiturates using GC-MS with this compound as an internal standard is as follows:
-
Sample Preparation: A known amount of this compound is added to the biological sample. The barbiturates are then extracted from the matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6]
-
Derivatization: To improve volatility and chromatographic performance, the extracted barbiturates are often derivatized, for example, through methylation.[6]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The different barbiturates are separated based on their retention times, and the mass spectrometer detects the characteristic ions of each compound and the internal standard.
-
Quantification: The concentration of butobarbital in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a sensitive and specific method for the analysis of barbiturates, often with simpler sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. CN105859604A - Preparation method of deuterated ethosuximide-d5 - Google Patents [patents.google.com]
- 5. Barbituric acid, 5,5-dibenzyl- | 26371-47-1 | Benchchem [benchchem.com]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. repository.gatech.edu [repository.gatech.edu]
- 8. biomedres.us [biomedres.us]
- 9. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Butobarbital-d5: A Technical Guide for Researchers in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Butobarbital-d5 in research, focusing on its primary role as an internal standard for the quantitative analysis of butabarbital and other barbiturates. This compound, a deuterated analog of butabarbital, is an essential tool in clinical toxicology, forensic analysis, and pain management monitoring, ensuring the accuracy and reliability of analytical methods.[1][2][3] Its use is predominantly in mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Core Application: Internal Standard in Mass Spectrometry
This compound serves as an ideal internal standard because its chemical and physical properties are nearly identical to its non-deuterated counterpart, butabarbital. However, its increased mass due to the five deuterium atoms allows it to be distinguished by a mass spectrometer. This stable-labeled internal standard is added to samples at a known concentration before sample preparation and analysis.[1][3] By comparing the instrument's response of the analyte (butabarbital) to that of the internal standard (this compound), researchers can correct for variations in sample extraction, injection volume, and instrument response, leading to highly accurate and precise quantification.
Data Presentation: Quantitative Parameters in Barbiturate Analysis
The following tables summarize key quantitative data from various studies utilizing deuterated barbiturate internal standards, including this compound, for the analysis of barbiturates in biological matrices.
Table 1: LC-MS/MS Method Parameters for Barbiturate Analysis in Urine
| Analyte(s) | Internal Standard(s) | Calibration Range (ng/mL) | LLOQ (ng/mL) | Sample Preparation | Reference |
| Butalbital, Phenobarbital, Secobarbital, Amobarbital, Pentobarbital | Butalbital-d5 | 50 - 10,000 | 50 | Dilute-and-Shoot | [4] |
| Amobarbital, Butabarbital, Butalbital, Pentobarbital, Phenobarbital, Secobarbital | Butalbital-d5, Secobarbital-d5 | 50 - 1,000 | 50 | Dilute-and-Shoot | [5] |
| Phenobarbital, Butalbital, Pentobarbital, Amobarbital, Secobarbital | Phenobarbital-d5, Butalbital-d5, Pentobarbital-d5, Secobarbital-d5 | 150 - 3,000 | 150 | Solid-Phase Extraction | [2] |
Table 2: GC-MS Method Parameters for Barbiturate Analysis in Urine
| Analyte(s) | Internal Standard | Calibration Range (ng/mL) | Detection Limit (ng/mL) | Sample Preparation | Reference |
| Butalbital, Amobarbital, Pentobarbital, Secobarbital | d5-Pentobarbital | 50 - 3,200 | ~20 | Solid-Phase Extraction & Derivatization | [6] |
Experimental Protocols
"Dilute-and-Shoot" Method for LC-MS/MS Analysis of Barbiturates in Urine
This method is valued for its simplicity and high throughput.
Methodology:
-
Sample Preparation:
-
A small aliquot of the urine sample (e.g., 10 µL) is taken.[4]
-
This aliquot is diluted with a larger volume of ultrapure water (e.g., 490 µL) that contains the internal standard, this compound, at a known concentration (e.g., 10 ng/mL).[4]
-
The mixture is thoroughly vortexed to ensure homogeneity.
-
The sample is then centrifuged to pellet any particulate matter.
-
-
LC-MS/MS Analysis:
-
The supernatant is transferred to an autosampler vial.
-
A specific volume of the prepared sample is injected into the LC-MS/MS system.
-
The analytes are separated on a chromatography column and detected by the mass spectrometer.
-
Solid-Phase Extraction (SPE) for GC-MS Analysis of Barbiturates in Urine
This method provides a cleaner sample extract, which can improve analytical sensitivity and reduce instrument maintenance.
Methodology:
-
Sample Pre-treatment:
-
A urine sample is buffered to a specific pH (e.g., pH 7).[6]
-
The internal standard, such as d5-pentobarbital, is added to the buffered urine.
-
-
Solid-Phase Extraction:
-
The pre-treated sample is loaded onto an SPE cartridge (e.g., Bond Elute Certify II).[6]
-
The cartridge is washed with a solvent to remove interfering substances.
-
The barbiturates (including the internal standard) are then eluted from the cartridge with an appropriate solvent.
-
-
Derivatization:
-
The eluate is evaporated to dryness.
-
A derivatizing agent (e.g., iodomethane/tetramethylammonium hydroxide in dimethylsulfoxide) is added to the residue to create more volatile and thermally stable derivatives of the barbiturates, which are more suitable for GC-MS analysis.[6]
-
-
GC-MS Analysis:
-
The derivatized sample is reconstituted in a suitable solvent.
-
An aliquot is injected into the GC-MS system for separation and detection.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the quantitative analysis of barbiturates using this compound as an internal standard.
Caption: Experimental workflow for barbiturate quantification.
This guide highlights the critical role of this compound in modern analytical research. Its application as an internal standard significantly enhances the quality and reliability of quantitative data for barbiturates in various biological samples. The choice between a simple "dilute-and-shoot" method and a more involved solid-phase extraction protocol will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the complexity of the sample matrix.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. dfs.virginia.gov [dfs.virginia.gov]
- 6. Simultaneous Analysis of Alcohol Metabolites and Barbiturates without Enzymatic Hydrolysis by LC-MS/MS [restek.com]
Synthesis and Isotopic Labeling of Butobarbital-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Butobarbital and its isotopically labeled analog, Butobarbital-d5. The synthesis is a well-established procedure in medicinal chemistry, involving a two-step alkylation of diethyl malonate followed by a condensation reaction with urea. The isotopic labeling with deuterium is strategically introduced to serve as an internal standard in pharmacokinetic and metabolic studies. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of Butobarbital proceeds through two primary stages:
-
Synthesis of Diethyl 2-butyl-2-ethylmalonate: This intermediate is prepared by the sequential alkylation of diethyl malonate. First, a butyl group is added using a butyl halide, followed by the addition of an ethyl group using an ethyl halide. The order of addition can be reversed.
-
Condensation with Urea: The resulting disubstituted malonic ester, diethyl 2-butyl-2-ethylmalonate, is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring structure of Butobarbital.
For the synthesis of this compound, the deuterium atoms are incorporated into the ethyl group. This is achieved by using a deuterated ethylating agent, such as bromoethane-d5, in the second alkylation step.
Experimental Protocols
Synthesis of Diethyl 2-butylmalonate (Intermediate 1)
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
n-Butyl bromide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution and add diethyl malonate dropwise with stirring.
-
To the resulting solution, add n-butyl bromide dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, reflux the mixture until the reaction is complete (typically monitored by TLC or until the solution is neutral to moist litmus paper).
-
Distill off the ethanol.
-
Add water to the residue and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and distill under reduced pressure to obtain pure diethyl 2-butylmalonate.
Synthesis of Diethyl 2-butyl-2-ethylmalonate (Intermediate 2)
Materials:
-
Diethyl 2-butylmalonate
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol as described in section 2.1.
-
Add diethyl 2-butylmalonate dropwise to the sodium ethoxide solution with stirring.
-
Add ethyl bromide dropwise to the reaction mixture.
-
Reflux the mixture until the reaction is complete.
-
Work-up the reaction mixture as described in section 2.1 to obtain diethyl 2-butyl-2-ethylmalonate.
Synthesis of Butobarbital (5-butyl-5-ethylbarbituric acid)
Materials:
-
Diethyl 2-butyl-2-ethylmalonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl 2-butyl-2-ethylmalonate and urea to the sodium ethoxide solution.
-
Reflux the mixture for several hours until the condensation is complete.
-
Distill off the ethanol.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude Butobarbital.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain pure Butobarbital.
Synthesis of this compound
The synthesis of this compound follows the same procedure as for Butobarbital, with the following modification in the synthesis of the deuterated intermediate:
-
Synthesis of Diethyl 2-butyl-2-(ethyl-d5)malonate (Intermediate 2-d5): In the second alkylation step (section 2.2), bromoethane-d5 is used instead of ethyl bromide.
The subsequent condensation with urea (section 2.3) using the deuterated intermediate will yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of Butobarbital. The data for this compound is expected to be similar, with the primary difference being the molecular weight and the confirmation of isotopic enrichment.
Table 1: Reactants and Products for Butobarbital Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 |
| n-Butyl bromide | C₄H₉Br | 137.02 |
| Ethyl bromide | C₂H₅Br | 108.97 |
| Bromoethane-d5 | C₂D₅Br | 114.00 |
| Urea | CH₄N₂O | 60.06 |
| Butobarbital | C₁₀H₁₆N₂O₃ | 212.25 |
| This compound | C₁₀H₁₁D₅N₂O₃ | 217.28 |
Table 2: Typical Reaction Parameters and Yields for Butobarbital Synthesis
| Step | Key Reaction Parameters | Typical Yield (%) | Purity (%) |
| Synthesis of Diethyl 2-butylmalonate | Reflux in ethanol | 80-90 | >95 (by GC) |
| Synthesis of Diethyl 2-butyl-2-ethylmalonate | Reflux in ethanol | 75-85 | >95 (by GC) |
| Condensation and Purification of Butobarbital | Reflux in ethanol, followed by recrystallization | 60-75 | >99 (by HPLC) |
Table 3: Isotopic Labeling Data for this compound
| Parameter | Method of Analysis | Expected Value |
| Isotopic Enrichment | Mass Spectrometry | >98 atom % D |
| Deuterium Locations | ¹H NMR, ²H NMR | Ethyl group |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow for Butobarbital and this compound.
Caption: Synthetic workflow for Butobarbital.
Caption: Isotopic labeling workflow for this compound.
Conclusion
The synthesis of Butobarbital and its deuterated analog, this compound, is a straightforward and well-documented process. By following the detailed protocols provided in this guide, researchers can reliably produce these compounds for various applications in drug development and biomedical research. The use of this compound as an internal standard is crucial for accurate quantification in analytical studies, and the methods described herein provide a clear pathway for its preparation. The provided data and visualizations serve as a valuable resource for planning and executing these syntheses.
Butobarbital-d5 vs. Non-Deuterated Butobarbital: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Butobarbital and its deuterated analog, Butobarbital-d5. Butobarbital, a barbiturate derivative, is a central nervous system depressant historically used for its sedative and hypnotic properties. Its therapeutic action is primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This compound, in which five hydrogen atoms on the ethyl group have been replaced with deuterium, is primarily utilized as an internal standard in analytical and forensic toxicology. This guide explores the physicochemical properties, pharmacokinetics, pharmacodynamics, and the theoretical impact of deuteration on the metabolic fate of Butobarbital, underpinned by the kinetic isotope effect. While direct comparative studies are not extensively available in public literature, this document synthesizes existing data and established scientific principles to provide a detailed overview for research and drug development purposes.
Physicochemical Properties
The introduction of deuterium into the Butobarbital structure results in a marginal increase in molecular weight, with minimal expected changes to its macroscopic physical properties such as color and form. However, the alteration in bond strength between carbon and deuterium compared to carbon and hydrogen can influence microscopic properties and metabolic stability.
Table 1: Physicochemical Properties of Butobarbital and this compound
| Property | Butobarbital | This compound | Reference(s) |
| IUPAC Name | 5-butyl-5-ethyl-1,3-diazinane-2,4,6-trione | 5-butyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | [1][2] |
| Synonyms | Butobarbitone, Butethal | 5-Butyl-5-(ethyl-d5)barbituric acid, Butethal-d5 | [3] |
| Molecular Formula | C₁₀H₁₆N₂O₃ | C₁₀H₁₁D₅N₂O₃ | [3][4] |
| Molecular Weight | 212.25 g/mol | 217.28 g/mol | [3][4] |
| Appearance | White crystalline powder | Neat solid | [1][3] |
| Water Solubility | 1.27 mg/mL (predicted) | Not available | [5] |
| logP | 1.65 (predicted) | Not available | [5] |
| pKa | 7.86 | Not available | [5] |
Pharmacodynamics: Mechanism of Action
Butobarbital, like other barbiturates, exerts its primary effect on the central nervous system by enhancing the action of GABA, the principal inhibitory neurotransmitter. It binds to a distinct allosteric site on the GABA-A receptor, a ligand-gated ion channel.[6] This binding potentiates GABA-mediated chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6] At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their sedative-hypnotic and anesthetic effects.[6] Deuteration is not expected to alter the fundamental mechanism of action at the receptor level, as the overall molecular shape and key binding motifs remain unchanged.
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of Butobarbital.
References
- 1. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H16N2O3 | CID 71314330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Butabarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Barbiturate - Wikipedia [en.wikipedia.org]
Deconstructing the Certificate of Analysis for Butobarbital-d5: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a reference standard like Butobarbital-d5 is a critical document. It provides assurance of the material's identity, purity, and concentration, which are fundamental to the accuracy and reliability of analytical measurements. This guide offers an in-depth explanation of the data and experimental protocols that underpin a typical this compound CoA.
This compound, a deuterium-labeled analog of Butobarbital, is primarily used as an internal standard in quantitative analysis by mass spectrometry for the detection of Butobarbital in forensic and clinical toxicology.[1][2][3][4][5] Its physical and chemical properties are summarized in Table 1.
| Identifier | Value |
| Formal Name | 5-(ethyl-d5)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione[3][6] |
| CAS Number | 1215565-64-2[3][6] |
| Molecular Formula | C₁₀H₁₁D₅N₂O₃[3][6] |
| Formula Weight | 217.3[3][6] |
| Purity | ≥98%[3] |
| Formulation | A 1 mg/mL or 100 µg/mL solution in methanol[2][4][6] |
| Storage Temperature | -20°C[3][4] |
Table 1: General Properties of this compound
Analytical Techniques and Data Interpretation
The quantitative data presented on a CoA is generated through a series of rigorous analytical experiments. The following sections detail the methodologies for the key experiments typically performed.
Identity Confirmation by Mass Spectrometry
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound. The technique separates ions based on their mass-to-charge ratio, providing a highly specific fingerprint of the molecule.
Experimental Protocol:
A solution of this compound is infused into a mass spectrometer, typically a triple quadrupole or time-of-flight instrument, equipped with an electrospray ionization (ESI) source operating in negative ionization mode.[7] The instrument is calibrated using a known standard. The mass spectrum is then acquired over a relevant mass range.
Data Presentation:
| Parameter | Value |
| Theoretical Mass [M-H]⁻ | 216.3 u |
| Observed Mass [M-H]⁻ | 216.3 ± 0.2 u |
Table 2: Mass Spectrometry Data for this compound
Purity Determination by Chromatography
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are used to separate this compound from any potential impurities. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks detected.
Experimental Protocol (HPLC):
A solution of this compound is injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with a mobile phase gradient consisting of water and acetonitrile, often with a modifier like ammonium acetate.[7] Detection is commonly performed using a UV detector or a mass spectrometer.
Data Presentation:
| Parameter | Value |
| Chromatographic Purity (HPLC) | ≥ 98% |
| Column | C18, e.g., Agilent Poroshell 120 EC-C18[7] |
| Mobile Phase | Gradient of Water and Acetonitrile with 5 mM Ammonium Acetate[7] |
| Detection | UV at 214 nm or MS |
Table 3: HPLC Purity Analysis Data
Isotopic Enrichment Analysis
For a deuterated standard, it is crucial to determine the extent of deuterium incorporation, known as isotopic enrichment. This is typically accomplished using mass spectrometry by analyzing the isotopic distribution of the molecular ion.
Experimental Protocol:
High-resolution mass spectrometry is used to resolve the isotopic peaks of the this compound molecular ion cluster. The relative intensities of the peaks corresponding to the d0 to d5 species are measured.
Data Presentation:
| Isotopologue | Relative Abundance |
| d5 | > 99% |
| d4 | < 1% |
| d3 | < 0.1% |
| d2 | < 0.1% |
| d1 | < 0.1% |
| d0 | < 0.1% |
Table 4: Isotopic Enrichment of this compound
Concentration Verification by Quantitative Analysis
The concentration of this compound in solution is verified using a calibrated analytical method, often LC-MS/MS, with a certified reference material.
Experimental Protocol (LC-MS/MS):
A calibration curve is prepared using a certified Butobarbital standard. The this compound solution is then analyzed, and its concentration is determined by comparing its response to the calibration curve. This method is similar to how this compound is used as an internal standard in analytical assays.[8]
Data Presentation:
| Parameter | Value |
| Certified Concentration | 1.00 mg/mL ± 0.05 mg/mL |
| Analytical Method | LC-MS/MS |
| Calibration | Traceable to a primary reference standard |
Table 5: Certified Concentration of this compound Solution
Conclusion
The Certificate of Analysis for this compound is a comprehensive document that provides a wealth of information beyond a simple purity value. By understanding the underlying analytical methodologies, researchers can have full confidence in the quality and reliability of the reference standard, ensuring the integrity of their experimental results. The data presented in a CoA is the culmination of meticulous experimental work designed to confirm the identity, purity, isotopic enrichment, and concentration of the material.
References
- 1. Butabarbital-D5 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 2. CERILLIANT Butabarbital-D5, 100 g/mL in Methanol, Sold by MilliporeSigma | Fisher Scientific [fishersci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Butabarbital-D5 100 μg/mL in methanol, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 5. Butabarbital-D5 100 μg/mL in methanol, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. agilent.com [agilent.com]
- 8. sciex.com [sciex.com]
A Technical Guide to Butobarbital-d5 Reference Material for Researchers and Drug Development Professionals
Introduction
Butobarbital-d5 is a deuterium-labeled analog of butabarbital, a short-to-intermediate-acting barbiturate. In the fields of clinical and forensic toxicology, as well as in pharmaceutical research and development, this compound serves as a critical internal standard for the quantitative analysis of butabarbital in biological matrices. Its use in conjunction with mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensures the accuracy and reliability of analytical results. This technical guide provides an in-depth overview of commercially available this compound reference materials, their applications, and detailed experimental protocols for their use.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer this compound as a certified reference material (CRM) or reference material (RM). These materials are produced under stringent quality control standards to ensure their identity, purity, and concentration, making them suitable for use in validated analytical methods. The table below summarizes the product offerings from prominent commercial suppliers.
| Supplier | Product Name | Catalog Number (Example) | Formulation | Concentration | Purity |
| Sigma-Aldrich (Cerilliant®) | Butabarbital-D5 | B-065 | 100 µg/mL in Methanol | 100 µg/mL | Certified Reference Material |
| Cayman Chemical | Butabarbital-d5 (CRM) | 20090 | 1 mg/mL solution in methanol | 1 mg/mL | ≥98% |
| Cayman Chemical | Butabarbital-d5 | 20089 | A neat solid | N/A | ≥98% |
| LGC Standards (TRC) | This compound | TRC-B690107 | Neat Solid | N/A | Not specified |
| CymitQuimica (distributor for TRC) | This compound | TRC-B690107 | Not specified | Not specified | Not specified |
Note: Product specifications and availability are subject to change. Please refer to the suppliers' websites for the most current information.
The Role of this compound as an Internal Standard
The core utility of this compound lies in its role as an internal standard in quantitative analytical methods. Due to its structural similarity and identical physicochemical properties to the unlabeled analyte (butabarbital), it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass due to the five deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer. This co-analysis corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the quantification.
Caption: A generalized workflow for the quantitative analysis of butabarbital using this compound as an internal standard.
Detailed Experimental Protocol: Quantification of Butabarbital in Urine by LC-MS/MS
This protocol is a representative example synthesized from various published methods. Researchers should validate this protocol in their own laboratory and for their specific application.
1. Materials and Reagents
-
This compound reference material (e.g., Cerilliant B-065, 100 µg/mL in Methanol)
-
Butabarbital analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Deionized water (18 MΩ·cm)
-
Drug-free urine for calibration standards and quality controls
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Solutions
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution (100 µg/mL) 1:100 with methanol.
-
Calibration Standards and Quality Controls: Prepare a stock solution of butabarbital in methanol. Serially dilute this stock solution with drug-free urine to prepare calibration standards at concentrations ranging from 10 to 1000 ng/mL. Prepare quality control samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Solid Phase Extraction)
-
To 1 mL of urine sample (calibrator, QC, or unknown), add 25 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Vortex the sample for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: A detailed workflow for sample preparation using Solid Phase Extraction (SPE).
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate butabarbital from other matrix components. For example:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Butabarbital: Q1 (m/z) 211.1 -> Q3 (m/z) 168.1
-
This compound: Q1 (m/z) 216.1 -> Q3 (m/z) 173.1
-
5. Data Analysis and Quantification
The concentration of butabarbital in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards. The use of a stable isotope-labeled internal standard ensures that any loss of analyte during sample preparation or fluctuations in instrument response will be corrected for, leading to a highly accurate and precise result.
Caption: The logical relationship for the quantification of an analyte using an internal standard.
This compound is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and reliable quantification of butabarbital. The commercially available certified reference materials provide the necessary quality assurance for use in validated analytical methods. The detailed experimental protocol provided in this guide serves as a starting point for the development and implementation of robust analytical methods for the determination of butabarbital in various biological matrices.
Regulatory Landscape of Butobarbital-d5: A Technical Guide for Researchers
An In-depth Examination of the Controlled Substance Status of a Deuterated Barbiturate
This technical guide provides a comprehensive overview of the regulatory status of Butobarbital-d5, a deuterated analog of the barbiturate Butobarbital. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available regulatory information and provides a framework for understanding the legal and scientific considerations surrounding this compound. While a definitive controlled substance schedule for this compound has not been explicitly established by the U.S. Drug Enforcement Administration (DEA), this guide offers a detailed analysis based on the known classification of its parent compound and the regulatory precedent for deuterated substances.
Executive Summary
Butobarbital is unequivocally classified as a Schedule III controlled substance in the United States. Consequently, it is highly probable that its deuterated analog, this compound, would also be considered a Schedule III controlled substance. This determination is based on the structural and pharmacological similarities between the two compounds and the DEA's broad definition of controlled substance analogs. Researchers and developers working with this compound should operate under the assumption that it is subject to the same stringent regulatory controls as Butobarbital, including specific requirements for registration, handling, storage, and record-keeping.
Regulatory Status of Butobarbital
Butobarbital, a short-to-intermediate-acting barbiturate, is listed as a Schedule III controlled substance under the Controlled Substances Act (CSA).[1] This classification indicates that Butobarbital has a currently accepted medical use in treatment in the United States, a moderate to low potential for physical dependence, and a high potential for psychological dependence.
Similarly, a related compound, butalbital, is also classified as a Schedule III controlled substance. The DEA has taken steps to revoke the exempted prescription product status for all butalbital products, which would subject them to full Schedule III controls.[2][3] This action underscores the DEA's scrutiny of barbiturates with abuse potential.
Table 1: Controlled Substance Scheduling of Butobarbital and Related Compounds in the United States
| Compound | DEA Schedule | Key Regulatory Notes |
| Butobarbital | Schedule III | Listed as a derivative of barbituric acid. |
| Butalbital | Schedule III | DEA has proposed to revoke exemptions for combination products.[2][3] |
The Regulatory Framework for Deuterated Drugs
The U.S. Food and Drug Administration (FDA) generally considers deuterated drugs to be New Chemical Entities (NCEs).[4][5][6] This designation is based on the understanding that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties.[7]
From a regulatory perspective, this NCE status has significant implications for the approval and marketing of deuterated drugs, often granting them a period of market exclusivity. However, the designation as an NCE by the FDA does not automatically determine its controlled substance schedule. The scheduling of a substance is the purview of the DEA, which evaluates its potential for abuse, pharmacological effects, and risk to public health.[8]
Logical Relationship: FDA NCE Designation vs. DEA Scheduling
Caption: FDA NCE designation and DEA scheduling are separate regulatory processes.
Inferred Regulatory Status of this compound
While there is no specific listing for this compound in the DEA's schedules of controlled substances, its regulatory status can be inferred from the legal framework surrounding controlled substance analogs. The CSA defines a "controlled substance analogue" as a substance that has a chemical structure substantially similar to the chemical structure of a controlled substance in Schedule I or II, and has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than the stimulant, depressant, or hallucinogenic effect on the central nervous system of a controlled substance in Schedule I or II.
Although Butobarbital is a Schedule III substance, the principle of treating structurally and pharmacologically similar compounds with the same level of control is a cornerstone of the CSA. Given that the deuteration of Butobarbital does not fundamentally alter its core barbiturate structure or its depressant effects on the central nervous system, it is almost certain to be treated as a Schedule III substance.
Experimental Workflow: Determining the Controlled Substance Status of a Novel Compound
Caption: DEA's process for scheduling a new chemical entity.
Methodologies for Analysis
Researchers working with this compound must employ validated analytical methods to quantify the compound and its metabolites. These methods are essential for pharmacokinetic studies, drug metabolism research, and forensic analysis.
A. Synthesis of this compound
The synthesis of this compound would typically involve the use of a deuterated starting material. For example, a deuterated alkyl halide could be used in the alkylation of a barbiturate precursor. The exact synthetic route would need to be optimized to ensure high isotopic purity.
B. Pharmacological Evaluation
To confirm that this compound has a pharmacological profile similar to Butobarbital, a series of in vitro and in vivo studies would be necessary.
-
In Vitro Receptor Binding Assays: These assays would be conducted to determine the binding affinity of this compound for the GABA-A receptor, the primary target of barbiturates. The methodology would involve incubating radiolabeled ligands with cell membranes expressing the receptor in the presence of varying concentrations of this compound and Butobarbital.
-
In Vivo Behavioral Studies in Animal Models: Animal models of sedation, hypnosis, and anxiolysis would be used to compare the potency and efficacy of this compound and Butobarbital. For example, the loss of righting reflex in rodents is a common assay for hypnotic effects.
Signaling Pathway: Barbiturate Action at the GABA-A Receptor
Caption: Barbiturates enhance the inhibitory effects of GABA.
Conclusion and Recommendations
Based on the established controlled substance status of Butobarbital and the legal and scientific principles governing deuterated drugs and controlled substance analogs, it is prudent for all researchers, scientists, and drug development professionals to treat this compound as a Schedule III controlled substance. All activities involving this compound, including synthesis, handling, storage, and disposal, should be conducted in strict compliance with all applicable DEA regulations. Proactive communication with the DEA is recommended for any entity planning to work with this compound to ensure full regulatory compliance.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Federal Register :: Schedules of Controlled Substances; Exempted Prescription Products [federalregister.gov]
- 3. Barbiturate - Wikipedia [en.wikipedia.org]
- 4. salamandra.net [salamandra.net]
- 5. venable.com [venable.com]
- 6. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 7. jrfglobal.com [jrfglobal.com]
- 8. dea.gov [dea.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Butabarbital in Human Urine using Butobarbital-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of butabarbital in human urine. The use of a stable isotope-labeled internal standard, Butobarbital-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response. The described "dilute-and-shoot" sample preparation protocol is simple and rapid, enabling high-throughput analysis suitable for clinical research, forensic toxicology, and drug development settings.
Introduction
Butabarbital is a short-to-intermediate-acting barbiturate that acts as a central nervous system depressant.[1] Its therapeutic uses include the treatment of insomnia and anxiety. Due to its potential for abuse and dependence, sensitive and specific analytical methods are required for its monitoring in biological matrices. LC-MS/MS has become the gold standard for the quantification of drugs in complex biological fluids due to its high selectivity, sensitivity, and speed. The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, is crucial for achieving reliable and accurate quantification by correcting for potential variations during the analytical process.[2] This note provides a detailed protocol for the quantification of butabarbital in human urine using this compound as an internal standard.
Experimental
Materials and Reagents
-
Butabarbital and this compound certified reference standards were obtained from a reputable supplier.
-
LC-MS/MS grade methanol, acetonitrile, and water were used.
-
Formic acid (reagent grade).
-
Drug-free human urine for calibration standards and quality control samples.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
-
An analytical column, such as a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm), is recommended.
Sample Preparation
A simple "dilute-and-shoot" method is employed for high-throughput analysis:
-
Urine samples are centrifuged to pellet any particulate matter.
-
A 50 µL aliquot of the supernatant is transferred to a clean microcentrifuge tube.
-
To this, 950 µL of a working internal standard solution (this compound at a concentration of 100 ng/mL in 0.1% formic acid in water) is added.
-
The sample is vortexed for 10 seconds to ensure thorough mixing.
-
The mixture is then centrifuged to pellet any precipitated proteins.
-
The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A linear gradient from 10% to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Ion Spray Voltage | -4500 V |
| Temperature | 500 °C |
Table 1: MRM Transitions for Butabarbital and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Butabarbital | 211.1 | 168.0 | -15 |
| This compound (IS) | 216.1 | 173.0 | -15 |
Results and Discussion
The use of this compound as an internal standard provides effective correction for matrix-induced signal suppression or enhancement, ensuring accurate quantification. The chromatographic method provides good separation of butabarbital from endogenous urine components.
Quantitative Performance
The method demonstrates excellent linearity over a clinically relevant concentration range. The following table summarizes the expected quantitative performance of the method based on typical validation data for barbiturate assays using deuterated internal standards.
Table 2: Summary of Quantitative Performance
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Calibration Range | 5 - 1,000 ng/mL |
| Precision (CV%) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal due to IS correction |
Signaling Pathway and Experimental Workflow
The mechanism of action of butabarbital involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Caption: Butobarbital enhances GABAergic inhibition.
The experimental workflow for the LC-MS/MS analysis is streamlined for efficiency.
Caption: A streamlined workflow for butabarbital analysis.
Conclusion
The LC-MS/MS method described, utilizing this compound as an internal standard, provides a rapid, sensitive, and reliable approach for the quantification of butabarbital in human urine. The simple "dilute-and-shoot" sample preparation protocol is amenable to high-throughput environments. This method is well-suited for applications in clinical research, forensic toxicology, and pharmacokinetic studies.
References
Application Notes and Protocols for the Quantitative Analysis of Butobarbital using Butobarbital-d5 in Gas Chromatography-Mass Spectrometry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Butobarbital-d5 as an internal standard for the quantitative analysis of butobarbital in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are synthesized from established protocols for barbiturate analysis.[1][2][3]
Introduction
Butobarbital is a barbiturate derivative that acts as a central nervous system depressant.[2] Accurate and reliable quantification of butobarbital in biological samples is crucial for clinical and forensic toxicology, as well as in drug development studies.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of barbiturates.[2][4]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[5] Deuterated internal standards exhibit similar chemical and physical properties to their non-labeled counterparts, leading to similar extraction recovery and chromatographic behavior.[6] This allows for the correction of variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.[6][7]
This document provides detailed protocols for sample preparation, GC-MS analysis, and data processing for the quantification of butobarbital using this compound.
Experimental Protocols
The following protocols describe the necessary steps for the analysis of butobarbital in biological samples such as blood, urine, and plasma.
2.1. Materials and Reagents
-
Butobarbital and this compound standards
-
Methanol (HPLC grade)
-
Ethyl acetate (Reagent grade)
-
Hexane (Reagent grade)
-
Deionized water
-
0.1 M Phosphate buffer (pH 6.0)
-
Concentrated Hydrochloric acid (HCl)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Certified blank biological matrices (blood, urine, plasma)
2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for barbiturate extraction from biological matrices.[3]
-
Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., whole blood, urine, or plasma) into a clean glass test tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibrator, and quality control sample to achieve a final concentration of 100 ng/mL.
-
Acidification: Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to each tube and vortex briefly. Acidify the sample to approximately pH 2 by adding 100 µL of concentrated HCl. Vortex again.
-
Extraction: Add 5 mL of an extraction solvent mixture of hexane and ethyl acetate (1:1, v/v).
-
Mixing: Cap the tubes and vortex for 2 minutes. Alternatively, use a mechanical rocker for 15 minutes.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a new clean glass test tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the tube and heat at 70°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.
-
Reconstitution: After cooling to room temperature, the sample is ready for GC-MS analysis.
2.3. GC-MS Analysis
The following are typical GC-MS parameters for barbiturate analysis. These may need to be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Injector | Split/Splitless, operated in splitless mode |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
2.4. Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, specific ions for butobarbital-TMS and this compound-TMS should be monitored. The exact masses of the fragments should be determined by injecting a standard solution and examining the mass spectrum. The following are hypothetical but representative ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Butobarbital-TMS | To be determined | To be determined |
| This compound-TMS | To be determined | To be determined |
Note: The user must determine the appropriate quantifier and qualifier ions based on the mass spectra of the derivatized standards.
Data Presentation and Performance
The following tables summarize the expected quantitative performance of a validated GC-MS method for barbiturate analysis using a deuterated internal standard. The data is representative of what can be achieved.[1][8]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Butobarbital | 25 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Butobarbital | 75 | < 10 | < 10 | 90 - 110 |
| 750 | < 5 | < 5 | 95 - 105 | |
| 1500 | < 5 | < 5 | 95 - 105 |
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Butobarbital | 10 | 25 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of butobarbital using this compound by GC-MS.
Logical Relationship of Internal Standard Method
Caption: Logical relationship for quantification using an internal standard in GC-MS analysis.
References
- 1. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wsp.wa.gov [wsp.wa.gov]
- 4. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. GC/MS confirmation of barbiturates in blood and urine. | Semantic Scholar [semanticscholar.org]
Quantitative Analysis of Barbiturates Using Butobarbital-d5 as an Internal Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of barbiturates in biological matrices, specifically utilizing Butobarbital-d5 as an internal standard. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the detection and quantification of licit and illicit compounds.
Introduction
Barbiturates are a class of central nervous system depressants used as sedatives, hypnotics, and anticonvulsants. Due to their potential for abuse and narrow therapeutic index, accurate and reliable quantitative analysis in biological specimens is crucial for clinical and forensic toxicology, as well as in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
These notes provide protocols for sample preparation, LC-MS/MS analysis, and data interpretation for the quantification of butabarbital and other barbiturates in urine and blood samples.
Experimental Protocols
Sample Preparation: Dilute-and-Shoot for Urine
This method is a rapid and straightforward approach suitable for high-throughput screening of barbiturates in urine.
Materials:
-
Urine sample
-
This compound internal standard solution (100 ng/mL in methanol)
-
Ultrapure water
-
Methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
LC-MS vials
Procedure:
-
Allow urine samples to equilibrate to room temperature.
-
Centrifuge the urine samples at 13,000 rpm for 5 minutes to pellet any particulate matter.[1]
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 940 µL of ultrapure water.
-
Add 10 µL of the 100 ng/mL this compound internal standard solution to the diluted urine.
-
Vortex the mixture for 10 seconds.
-
Transfer the final solution to an LC-MS vial for analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood/Plasma
This protocol is suitable for more complex matrices like blood or plasma, providing a cleaner extract for analysis.
Materials:
-
Blood/plasma sample (0.1 mL)
-
This compound internal standard solution (100 ng/mL in methanol)
-
1:9 n-hexane:ethyl acetate solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., initial mobile phase)
-
LC-MS vials
Procedure:
-
Pipette 0.1 mL of the blood or plasma sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard solution.
-
Add 400 µL of the 1:9 n-hexane:ethyl acetate solution.[2]
-
Vortex the mixture vigorously for 5 minutes.[2]
-
Centrifuge at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.[2]
-
Vortex briefly and transfer to an LC-MS vial for analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of barbiturates. Instrument conditions should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)[3] |
| Mobile Phase A | 5 mM Ammonium acetate in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | See example gradient in the diagram below |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3] |
| Gas Temperature | 350 °C[2] |
| Drying Gas Flow | 10.0 L/min[2] |
| Nebulizer Pressure | 40 psi[2] |
| Capillary Voltage | 4000 V[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions for Butabarbital and this compound
The following table summarizes the precursor and product ions for butabarbital and its deuterated internal standard, which are crucial for selective detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Butabarbital | 211.1 | 168 | 42 |
| This compound | 216.1 | 173 | 42 |
Note: The specific fragmentor and collision energy values should be optimized for the instrument in use. The provided values are based on typical instrument settings.[2]
Quantitative Performance Data
The following table presents typical performance characteristics for the quantitative analysis of butabarbital using a deuterated internal standard.
| Parameter | Typical Value |
| Linearity Range | 5 - 1,000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.995[3] |
| Precision (%CV) | < 15%[3] |
| Accuracy (% Bias) | Within ±15% |
| Limit of Quantification (LOQ) | 5 ng/mL[3] |
| Recovery | 63% - 71% (for LLE)[2] |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for barbiturate analysis.
Simplified Metabolic Pathway of Butabarbital
Butabarbital is primarily metabolized in the liver. The main metabolic pathway involves the oxidation of the sec-butyl side chain.[4]
Caption: Simplified metabolic pathway of Butabarbital.
References
Application Notes and Protocols for Butobarbital-d5 Sample Preparation in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of Butobarbital-d5. The included methodologies—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and "Dilute-and-Shoot"—are foundational techniques in toxicological and pharmacokinetic studies.
Introduction
This compound is a deuterated analog of butobarbital, a short-to-intermediate-acting barbiturate. It is commonly used as an internal standard in quantitative analyses to ensure the accuracy and precision of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS). Proper sample preparation is a critical step to remove potential interferences from the complex urine matrix, concentrate the analyte, and ensure reproducible results. The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and available instrumentation.
Sample Preparation Techniques
This section details three common sample preparation techniques for the analysis of barbiturates, including this compound, in urine.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for extracting barbiturates from urine, providing a clean extract and high recovery rates.[1] Polymeric or silica-based SPE cartridges are utilized to retain the analyte of interest while allowing interfering substances to be washed away.
-
Sample Pre-treatment:
-
Centrifuge the urine sample at approximately 2,800 rpm for 5 minutes to pellet any particulate matter.[2]
-
Pipette 1.0 mL of the centrifuged urine into a glass tube.[2]
-
Add an appropriate volume of this compound internal standard solution.
-
Add 2 mL of 100 mM sodium acetate buffer.[3] For some methods, the pH is adjusted to a specific value, such as pH 6.0[2] or 7.0[4].
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate of 1-2 mL/minute.
-
-
Washing:
-
Elution:
-
Evaporation and Reconstitution:
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Sample Preparation:
-
Extraction:
-
Add 400 µL of an organic solvent mixture, such as 1:9 n-hexane:ethyl acetate.[6] Other solvent systems like ether or a 75:25 ethyl acetate:hexanes mixture can also be used.[7][8]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[6]
-
Centrifuge the sample at approximately 2,800 rpm for 15 minutes to separate the aqueous and organic layers.[6]
-
-
Solvent Evaporation and Reconstitution:
"Dilute-and-Shoot"
This is the simplest and fastest sample preparation method, suitable for high-throughput screening. It involves minimal sample manipulation, reducing the potential for analyte loss. However, it offers the least amount of sample cleanup, which may lead to matrix effects in the analytical instrument.[9]
-
Sample Dilution:
-
Pipette 50 µL of the urine sample into a microcentrifuge tube or a well of a 96-well plate.[10]
-
Add 950 µL of a working internal standard solution containing this compound (e.g., in 0.1% formic acid in water).[10] This results in a 1:20 dilution. A different protocol suggests diluting 10 µL of urine with 490 µL of water containing the internal standard, a 1:50 dilution.
-
-
Mixing and Centrifugation:
-
Analysis:
-
Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes typical performance data for the different sample preparation techniques for barbiturates in urine. Note that specific values can vary depending on the exact analytical method and instrumentation used.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | "Dilute-and-Shoot" |
| Extraction Recovery | 80% to >90%[1][4] | 63% to 71%[6] | Not Applicable (Dilution) |
| Linearity (r²) | >0.999[2] | >0.995[8] | >0.995 |
| Calibration Range | 50 to 3200 ng/mL[4] | 50 to 2000 ng/mL[8] | 50 to 10,000 ng/mL |
| Limit of Detection (LOD) | ~20 ng/mL (GC/MS)[4] | Method Dependent | Method Dependent |
| Throughput | Moderate | Low to Moderate | High |
| Sample Cleanliness | High | Moderate | Low |
| Matrix Effects | Low | Moderate | High |
Conclusion
The selection of an appropriate sample preparation technique for this compound in urine is a balance between the desired level of sample cleanup, sensitivity, and required sample throughput.
-
Solid-Phase Extraction offers the cleanest extracts and highest recoveries, making it ideal for methods requiring low limits of detection.
-
Liquid-Liquid Extraction is a robust and well-established technique that provides good sample cleanup.
-
The "Dilute-and-Shoot" method is unparalleled in its speed and simplicity, making it highly suitable for high-throughput screening environments where matrix effects can be managed by the sensitivity of modern LC-MS/MS instrumentation.
It is recommended that each laboratory validates the chosen method to ensure it meets the specific requirements of their analytical assays.
References
- 1. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forensicresources.org [forensicresources.org]
- 6. dfs.virginia.gov [dfs.virginia.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Analysis of Alcohol Metabolites and Barbiturates without Enzymatic Hydrolysis by LC-MS/MS [restek.com]
Application Note: Butobarbital-d5 for Forensic Toxicology Screening
Introduction
Butobarbital is a short-to-intermediate-acting barbiturate that has been used as a sedative-hypnotic. Its potential for abuse and its presence in overdose cases make it a compound of interest in forensic toxicology. Stable isotope-labeled internal standards are crucial for accurate and precise quantification in mass spectrometry-based methods, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response. Butobarbital-d5 is the ideal internal standard for the quantification of Butobarbital. This application note provides a detailed protocol for the screening and confirmation of Butobarbital in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative data from various studies on barbiturate analysis, which can be extrapolated for a method involving this compound, are summarized below.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Calibration Range | 1 mg/L to 40 mg/L | [1] |
| Recovery | 63 ± 5% to 71 ± 5% | [1] |
| Within-run Precision (%CV) | ≤ 7% | [1] |
| Ionization Suppression/Enhancement | 98 ± 4% to 106 ± 7% | [1] |
| Internal Standard Concentration | 200 ng/mL | [2] |
Table 2: Example LC-MS/MS Transitions for Butabarbital and Butalbital-d5 (as a proxy for this compound)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Butabarbital | 211.1 | 168 | 12 |
| Butabarbital | 211.1 | 42 | 15 |
| Butalbital-d5 | 228.1 | 185.1 | 10 |
| Butalbital-d5 | 228.1 | 42.1 | 12 |
Data adapted from a method for Butalbital-d5, which is an isomer of this compound and expected to have similar fragmentation.[1]
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of Butobarbital from blood, plasma, or urine.
Materials:
-
Biological sample (e.g., blood, urine)
-
This compound internal standard solution
-
1:9 n-hexane:ethyl acetate extraction solvent
-
Reconstitution solvent (e.g., starting mobile phase)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.1 mL of the biological sample into a clean test tube.
-
Add an appropriate volume of this compound internal standard solution.
-
Add 400 µL of 1:9 n-hexane:ethyl acetate.
-
Vortex the mixture for approximately 15 seconds.[1]
-
Centrifuge the sample at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the organic (upper) layer to a new clean test tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Instrumental Analysis: LC-MS/MS
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Gradient: A suitable gradient to separate Butobarbital from potential interferences.
MS/MS Parameters (Example in Negative Ionization Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 4000 V.[1]
-
Gas Temperature: 350 °C.[1]
-
Drying Gas Flow: 10.0 L/min.[1]
-
Nebulizer Pressure: 40 psi.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for Butobarbital and its deuterated internal standard (see Table 2 for examples).
3. Method Validation
A full method validation should be performed according to forensic toxicology guidelines. Key validation parameters include:
-
Linearity: Establish the concentration range over which the assay is linear.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentrations on different days.[1]
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: Evaluate the effect of the biological matrix on the ionization of the analyte.[1]
-
Recovery: The efficiency of the extraction process.[1]
-
Stability: Assess the stability of the analyte in the biological matrix under different storage conditions.
Visualizations
References
Application Note: Quantitative Determination of Butobarbital in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed and robust method for the quantification of butobarbital in biological samples, such as plasma, serum, and urine. The method utilizes a stable isotope-labeled internal standard, Butobarbital-d5, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) protocol, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ionization mode. This method is suitable for use in clinical toxicology, forensic analysis, and pharmacokinetic studies.
Introduction
Butobarbital is a barbiturate derivative that acts as a central nervous system depressant, possessing sedative and hypnotic properties.[1] Its use has declined in clinical practice due to the availability of safer alternatives, but it remains a compound of interest in forensic and toxicological screening. Accurate and reliable quantification of butobarbital is crucial in these fields. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[2][3] This application note provides a comprehensive protocol for the detection and quantification of butobarbital using this compound as an internal standard.
Experimental
Materials and Reagents
-
Butobarbital reference standard
-
HPLC-grade methanol, acetonitrile, water, and ethyl acetate
-
Formic acid
-
Ammonium acetate
-
Drug-free human plasma, serum, or urine for matrix-matched calibrators and quality controls
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for good separation.[6]
Standard and Sample Preparation
Stock Solutions: Prepare stock solutions of butobarbital and this compound in methanol at a concentration of 1 mg/mL.[7]
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards.[7]
Sample Preparation (Liquid-Liquid Extraction): A liquid-liquid extraction (LLE) procedure is recommended for sample cleanup.[6][8]
-
To 100 µL of the biological sample (plasma, serum, or urine), add 25 µL of the this compound internal standard working solution.
-
Add 400 µL of an extraction solvent mixture of n-hexane and ethyl acetate (1:9 v/v).[8]
-
Vortex the mixture for 5 minutes to ensure thorough mixing.[8]
-
Centrifuge the samples at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[8]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[8]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: C18 (e.g., 2.1 mm x 100 mm, 1.7 µm)[6]
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate[7]
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C[6]
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: The specific precursor and product ions for butobarbital and this compound should be optimized on the instrument. Representative transitions are provided in the table below.
Data Presentation
Table 1: Mass Spectrometry Parameters for Butobarbital and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Butobarbital | 211.1 | 168.0 | 42.0 |
| This compound | 216.1 | 173.0 | 42.0 |
Table 2: Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity Range | 2 - 2000 ng/mL (r² > 0.99)[6] |
| Limit of Detection (LOD) | 0.5 ng/mL[6] |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Accuracy | 86-111%[6] |
| Precision (%RSD) | <15%[6] |
| Recovery | 67-70%[8] |
Experimental Workflow Diagram
Caption: Experimental workflow for butobarbital detection.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of butobarbital in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and corrects for matrix effects and variations in sample preparation. The simple liquid-liquid extraction protocol is efficient and provides clean extracts for analysis. This method is well-suited for high-throughput laboratories in clinical and forensic toxicology.
References
- 1. Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Butabarbital-D5 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (1.0mg/ml in Acetonitrile) [lgcstandards.com]
- 5. This compound | TRC-B690107-2.5MG | LGC Standards [lgcstandards.com]
- 6. Rapid determination of nine barbiturates in human whole blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. dfs.virginia.gov [dfs.virginia.gov]
Application Note: Quantitative Analysis of Butobarbital in Biological Matrices using Isotope Dilution Mass Spectrometry with Butobarbital-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of molecules in complex matrices. This method relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, known as an internal standard (IS), to the sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, any sample loss during preparation and analysis affects both compounds equally, leading to highly reliable and reproducible quantification.
Butobarbital is a short-acting barbiturate that acts as a central nervous system depressant. Accurate and sensitive measurement of butobarbital in biological fluids is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Butobarbital-d5, a deuterated analog of butobarbital, serves as an excellent internal standard for IDMS applications due to its chemical similarity to the analyte and its distinct mass, which allows for separate detection by the mass spectrometer. This application note provides a detailed protocol for the quantification of butobarbital in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the direct relationship between the measured isotope ratio and the analyte concentration. A known quantity of the isotopically labeled internal standard (this compound) is added to the sample containing an unknown quantity of the native analyte (butobarbital). After sample preparation and analysis by LC-MS/MS, the peak area responses of the analyte and the internal standard are measured. The concentration of the analyte is then determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of butobarbital in biological matrices. Two common sample preparation techniques are described: a simple "dilute-and-shoot" method suitable for urine samples and a more extensive liquid-liquid extraction (LLE) for more complex matrices like blood.
Materials and Reagents
-
Butobarbital certified reference standard
-
This compound certified reference standard[1]
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Drug-free human urine and blood for matrix-matched calibrators and quality control samples
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A reversed-phase C18 column is commonly used.[2]
-
Autosampler
-
Nitrogen generator
Sample Preparation Protocols
This method is rapid and suitable for high-throughput analysis of urine samples.[3]
-
Preparation of Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.
-
Sample Dilution: In a microcentrifuge tube, add 50 µL of the urine sample (calibrator, quality control, or unknown).
-
Add 950 µL of the internal standard spiking solution to the urine sample.
-
Vortex and Centrifuge: Vortex the mixture for 10 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
This method provides a cleaner extract by removing more matrix components, which is often necessary for blood samples.[2][4]
-
Preparation of Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.
-
Sample Aliquoting: Pipette 100 µL of the blood sample (calibrator, quality control, or unknown) into a glass test tube.
-
Addition of Internal Standard: Add 20 µL of the internal standard spiking solution to each tube.
-
Vortex: Briefly vortex the samples.
-
Extraction: Add 400 µL of a 1:9 (v/v) mixture of n-hexane and ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifugation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean test tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Butobarbital | 211.1 | 168.0 | 15 |
| 211.1 | 42.0 | 25 | |
| This compound | 216.1 | 173.0 | 15 |
Data Presentation
The following table summarizes the key quantitative data for the analysis of butobarbital using this compound as an internal standard. This data is representative and may vary based on the specific instrumentation and matrix.
| Parameter | Butobarbital | This compound |
| Retention Time (min) | ~3.5 | ~3.5 |
| Precursor Ion (m/z) | 211.1 | 216.1 |
| Quantifier Ion (m/z) | 168.0 | 173.0 |
| Qualifier Ion (m/z) | 42.0 | - |
| Linear Range | 1 - 1000 ng/mL | - |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 1 ng/mL | - |
| Accuracy (% bias) | -10% to +10% | - |
| Precision (%RSD) | < 10% | - |
Visualizations
Caption: Experimental workflow for butobarbital analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Application Notes and Protocols for Butobarbital-d5 Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and analysis of Butobarbital-d5 solutions, a critical internal standard for the quantification of butabarbital in various analytical applications.
Overview and Physicochemical Properties
This compound is the deuterated analog of butabarbital, a short-acting barbiturate. Its use as an internal standard in mass spectrometry-based assays is preferred due to its chemical similarity to the analyte, which helps to correct for variations in sample preparation and instrument response.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 5-sec-butyl-5-(ethyl-d5)-barbituric acid |
| Molecular Formula | C₁₀H₁₁D₅N₂O₃ |
| Molecular Weight | 217.28 g/mol |
| Appearance | White to off-white solid |
| Storage (Neat Solid) | -20°C |
| Stability (Neat Solid) | ≥ 2 years at -20°C[1] |
Preparation of this compound Stock Solution (1 mg/mL) from Neat Solid
This protocol outlines the procedure for preparing a 1 mg/mL stock solution of this compound in methanol.
Materials:
-
This compound neat solid
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flask (e.g., 10 mL)
-
Spatula
-
Weighing paper or boat
-
Pipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Protocol:
-
Preparation: Ensure the analytical balance is calibrated and level. Place a clean weighing boat on the balance and tare.
-
Weighing: Carefully weigh the desired amount of this compound neat solid. For a 1 mg/mL solution in a 10 mL volumetric flask, weigh 10.0 mg.
-
Dissolution: Quantitatively transfer the weighed solid into the 10 mL volumetric flask. Use a small amount of methanol to rinse the weighing boat and spatula to ensure all the solid is transferred.
-
Solubilization: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid completely.
-
Final Volume Adjustment: Once the solid is fully dissolved, bring the solution to the final volume of 10 mL with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the solution to a labeled, amber glass vial. Store at -20°C.
Solubility of Butabarbital
The solubility of the non-deuterated form, butabarbital, provides a strong indication of the solubility of this compound.
Table 2: Solubility of Butabarbital in Various Solvents
| Solvent | Solubility |
| Methanol | Freely soluble[2] |
| Ethanol | Freely soluble |
| Chloroform | Soluble |
| Water | Sparingly soluble |
| Acetonitrile | Data not available |
Storage Conditions and Stability of this compound Solutions
Proper storage is crucial to maintain the integrity and concentration of this compound solutions.
Table 3: Recommended Storage and Stability of this compound Solutions
| Solvent | Storage Temperature | Stability |
| Methanol | -20°C | ≥ 1 year[1] |
| Methanol | 2-8°C | Data not available |
| Methanol | Room Temperature | Data not available |
It is strongly recommended to perform periodic stability assessments, especially for solutions stored at temperatures other than -20°C or in solvents other than methanol.
Experimental Protocol: Verification of Concentration and Stability Assessment by LC-MS/MS
This protocol describes a method for verifying the concentration of a freshly prepared this compound solution and for assessing its stability over time.
5.1. Materials and Reagents:
-
This compound solution (prepared as in Section 2)
-
Butabarbital certified reference material (CRM)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
5.2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of Butabarbital CRM in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the Butabarbital stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from the Butabarbital stock solution.
-
Prepare a working solution of the this compound internal standard by diluting the prepared stock solution (from Section 2) to a fixed concentration (e.g., 100 ng/mL) in the mobile phase.
5.3. LC-MS/MS Method:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good peak shape and separation. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Butabarbital: Q1 211.1 -> Q3 168.1
-
This compound: Q1 216.1 -> Q3 173.1
-
5.4. Sample Analysis:
-
For concentration verification of a newly prepared this compound solution, analyze it as an unknown sample against the calibration curve.
-
For stability testing, store aliquots of the this compound solution under the desired conditions (e.g., -20°C, 4°C, room temperature). At specified time points (e.g., 1, 3, 6, 12 months), analyze the stored solutions alongside freshly prepared calibration standards and QC samples.
5.5. Data Analysis and Acceptance Criteria:
-
Concentration Verification: The calculated concentration of the newly prepared this compound solution should be within ±10% of the nominal concentration.
-
Stability Assessment: The mean concentration of the stored stability samples should be within ±15% of the initial concentration.
Diagrams
Caption: Workflow for this compound solution preparation.
Caption: Workflow for this compound stability testing.
References
Application of Butobarbital-d5 in Clinical Drug Monitoring
Application Note & Protocol
Introduction
Butobarbital is a barbiturate derivative with sedative and hypnotic properties, previously prescribed for sleep disorders under the trade name Butisol®.[1] Due to its potential for abuse and the availability of safer alternatives, its clinical use has declined. However, monitoring for butabarbital remains crucial in clinical toxicology and forensic analysis. Accurate quantification of butabarbital in biological matrices is essential for assessing toxicity and in medico-legal investigations. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they co-elute with the analyte of interest and compensate for matrix effects and variations in sample preparation and instrument response. Butobarbital-d5 is a deuterated analog of butabarbital and serves as an ideal internal standard for its quantification in biological samples using chromatographic techniques coupled with mass spectrometry.[1][2] This document provides a detailed protocol for the determination of butabarbital in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Principle
The method described is based on a "dilute and shoot" sample preparation followed by LC-MS/MS analysis. This approach is rapid, requires minimal sample manipulation, and is suitable for high-throughput clinical laboratories. This compound is added to the urine sample to serve as an internal standard. The sample is then diluted, centrifuged, and injected into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The quantification of butabarbital is based on the ratio of the peak area of the analyte to that of the internal standard.
Materials and Reagents
-
Butabarbital certified reference material
-
Butabarbital-d5 certified reference material[1]
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (or ammonium acetate as specified in the protocol)
-
Blank human urine
Experimental Protocols
Preparation of Standard and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of butabarbital and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of butabarbital by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to achieve concentrations for calibration curve points.
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting the primary stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking blank human urine with the appropriate working standard solutions.
Sample Preparation
A simple "dilute and shoot" method is employed for sample preparation.[3]
-
Pipette 50 µL of urine sample, calibrator, or QC into a microcentrifuge tube.
-
Add 950 µL of the working internal standard solution (100 ng/mL this compound in 0.1% formic acid in water).[4]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 3000 rpm for 5 minutes at 10°C.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water (or 5 mM ammonium acetate in water)[4][5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (or acetonitrile)[4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30°C[4] |
| Gradient | Time (min) |
| 0.00 | |
| 1.20 | |
| 1.21 | |
| 3.00 | |
| 4.00 | |
| 5.00 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI)[5] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Compound |
| Butabarbital | |
| Butabarbital-d5 |
Data Presentation
The following table summarizes typical quantitative data for the analysis of butabarbital using an LC-MS/MS method with this compound as an internal standard.
| Parameter | Value | Reference |
| Linearity Range | 5 - 1,000 ng/mL | [5] |
| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL | [5] |
| Coefficient of Determination (r²) | >0.995 | [5] |
| Intra-day Precision (CV%) | <15% | [5] |
| Inter-day Precision (CV%) | <15% | |
| Accuracy | 85-115% | |
| Recovery | 63-71% | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of butabarbital in urine samples.
Caption: Workflow for Butobarbital Analysis.
Logical Relationship of Components in the Assay
This diagram shows the relationship between the analyte, internal standard, and the analytical process.
Caption: Assay Component Relationships.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of butabarbital in clinical and forensic samples. The described LC-MS/MS method is sensitive, specific, and suitable for high-throughput analysis. The "dilute and shoot" sample preparation protocol is efficient and minimizes the potential for analyte loss. This application note provides a comprehensive framework for laboratories to develop and validate their own methods for butabarbital monitoring.
References
Application Note: High-Throughput Screening of Barbiturates using Butobarbital-d5 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of central nervous system depressants used as sedatives, hypnotics, and anticonvulsants.[1] Due to their potential for abuse and narrow therapeutic range, rapid and accurate quantification in biological matrices is crucial for clinical toxicology, forensic analysis, and drug monitoring.[2] High-throughput screening (HTS) methodologies are essential for handling large numbers of samples efficiently.[3][4][5] This application note describes a robust and sensitive high-throughput method for the quantification of common barbiturates in human urine using a simple "dilute-and-shoot" sample preparation protocol with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The use of a stable isotope-labeled internal standard, Butobarbital-d5, ensures high accuracy and precision in quantification.[7][8][9]
This method is designed for rapid screening and quantification, significantly reducing sample preparation time compared to traditional methods like gas chromatography-mass spectrometry (GC-MS) which often require derivatization.[10] The described workflow is suitable for clinical and forensic laboratories requiring efficient and reliable analysis of barbiturates.
Experimental Protocols
Materials and Reagents
-
Analytes: Amobarbital, Butalbital, Pentobarbital, Phenobarbital, Secobarbital (Cerilliant or equivalent)
-
Internal Standard: this compound (Cerilliant or equivalent)[7][8][9]
-
Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Acetonitrile (LC-MS grade)
-
Mobile Phase Additive: Ammonium Acetate (LC-MS grade)[11]
-
Biological Matrix: Drug-free human urine (for calibration standards and quality controls)
Instrumentation
-
UHPLC System: Agilent 1290 Infinity II UHPLC system or equivalent[11]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole Mass Spectrometer with Agilent Jet Stream technology or equivalent[11]
-
Analytical Column: Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm or equivalent[11]
Sample Preparation: "Dilute-and-Shoot" Protocol
The "dilute-and-shoot" method is a straightforward and rapid procedure for preparing urine samples for LC-MS/MS analysis.[6]
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in water at a concentration of 200 ng/mL.[11]
-
Sample Dilution: In a 96-well plate, add 10 µL of urine sample, calibrator, or quality control to 490 µL of the internal standard spiking solution.
-
Mixing: Seal the plate and vortex for 20 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the plate to pellet any particulate matter.[12]
-
Injection: Place the plate in the autosampler for injection into the LC-MS/MS system.
LC-MS/MS Method
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[6][11]
-
LC Parameters:
-
Mobile Phase A: Water with 5 mM Ammonium Acetate[11]
-
Mobile Phase B: Acetonitrile with 5 mM Ammonium Acetate
-
Gradient: A suitable gradient to separate the analytes of interest. A typical starting condition is 95% A, ramping to 5% A over several minutes to elute all compounds.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Parameters:
Data Presentation
Quantitative data should be summarized for clear interpretation. The following tables present example data for a calibration curve and quality control samples.
Table 1: Example Calibration Curve Data for Phenobarbital
| Calibrator Concentration (ng/mL) | Analyte Response (Area) | Internal Standard Response (Area) | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| 5 | 15,234 | 1,205,678 | 0.0126 | 5.1 | 102.0 |
| 10 | 30,156 | 1,198,345 | 0.0252 | 9.9 | 99.0 |
| 50 | 155,890 | 1,210,987 | 0.1287 | 50.5 | 101.0 |
| 100 | 310,456 | 1,201,456 | 0.2584 | 99.8 | 99.8 |
| 500 | 1,548,765 | 1,199,876 | 1.2908 | 501.2 | 100.2 |
| 1000 | 3,099,543 | 1,203,456 | 2.5756 | 999.5 | 99.9 |
A linear regression of the calibration curve should yield a coefficient of determination (R²) > 0.995 for accurate quantification.[11]
Table 2: Example Quality Control (QC) Sample Data
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Low | 15 | 14.8 | 98.7 | < 5 |
| Medium | 250 | 255.2 | 102.1 | < 5 |
| High | 750 | 745.9 | 99.5 | < 5 |
Acceptable accuracy is typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and precision should be <15% CV.[11]
Table 3: Example MRM Transitions for Barbiturates and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amobarbital | 225.1 | 182.1 | 15 |
| Butalbital | 223.1 | 180.1 | 12 |
| Pentobarbital | 225.1 | 182.1 | 15 |
| Phenobarbital | 231.1 | 188.1 | 20 |
| Secobarbital | 237.1 | 194.1 | 18 |
| This compound | 216.1 | 173.1 | 15 |
Note: Amobarbital and Pentobarbital are isobaric and may not be chromatographically separated under all conditions.[6][11]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the high-throughput screening of barbiturates.
Caption: High-throughput screening workflow for barbiturate analysis.
Caption: Simplified signaling pathway of barbiturates.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the high-throughput screening and quantification of barbiturates in urine. The simple "dilute-and-shoot" sample preparation protocol, coupled with the use of a deuterated internal standard (this compound), ensures both efficiency and accuracy, making it an ideal solution for clinical and forensic laboratories with high sample volumes. The method demonstrates excellent linearity, precision, and accuracy for the analysis of common barbiturates.
References
- 1. Barbiturates | Drug Info| Resources | Redwood Toxicology Laboratory [redwoodtoxicology.com]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. queensupharmaconnect.wordpress.com [queensupharmaconnect.wordpress.com]
- 5. youtube.com [youtube.com]
- 6. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Butabarbital-D5 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. bronsonlab.testcatalog.org [bronsonlab.testcatalog.org]
- 13. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Butobarbital-d5
Welcome to the technical support center for the analysis of Butobarbital-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing mass spectrometry parameters and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Butobarbital and this compound for MRM analysis?
A1: For Butobarbital, the deprotonated molecule [M-H]⁻ is typically used as the precursor ion. Common product ions result from the fragmentation of the barbiturate ring structure. For this compound, the precursor ion will be shifted by +5 Da. The product ions may or may not be shifted depending on the location of the deuterium labels. Based on published methods for similar compounds, the following transitions are recommended as a starting point for optimization.
Q2: Which ionization mode is best suited for Butobarbital analysis?
A2: Negative electrospray ionization (ESI) is the preferred mode for analyzing barbiturates like Butobarbital.[1] This is because the acidic nature of the barbiturate structure allows for efficient deprotonation, leading to the formation of the [M-H]⁻ ion and enhanced sensitivity.
Q3: What are the common causes of peak tailing when analyzing Butobarbital?
A3: Peak tailing for acidic compounds like barbiturates can be caused by several factors:
-
Secondary Interactions: Interactions between the acidic analyte and residual silanol groups on the silica-based column stationary phase can lead to tailing.[2]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of Butobarbital and contribute to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Column Contamination: Buildup of matrix components on the column can create active sites that cause tailing.
Q4: How can I minimize ion suppression when analyzing Butobarbital in complex matrices like urine or plasma?
A4: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples.[3] To mitigate this:
-
Effective Sample Preparation: Utilize a robust sample preparation method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[4]
-
Chromatographic Separation: Ensure adequate chromatographic separation of Butobarbital from co-eluting matrix components.
-
Use of a Deuterated Internal Standard: A co-eluting deuterated internal standard like this compound can help to compensate for matrix effects as it will be similarly affected by suppression or enhancement.[5][6]
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective in reducing the concentration of interfering matrix components.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary silanol interactions on the column.[2] | Use a column with end-capping or a newer generation silica. Add a small amount of a weak acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium formate) to the mobile phase to suppress silanol activity.[2] |
| Mobile phase pH is not optimal. | Adjust the mobile phase pH to ensure Butobarbital is in a consistent ionization state. For negative ion mode, a slightly acidic to neutral pH is often effective. | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. |
Issue 2: Low Signal Intensity or Sensitivity
| Symptom | Possible Cause | Suggested Solution |
| Low Signal | Suboptimal MS parameters. | Optimize source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) and compound-specific parameters (e.g., fragmentor voltage, collision energy). |
| Ion suppression from matrix components.[3] | Improve sample cleanup, enhance chromatographic separation, or dilute the sample.[4] | |
| Inefficient ionization. | Confirm you are using negative ESI mode.[1] Ensure the mobile phase composition is conducive to ionization (e.g., contains a small amount of a volatile buffer or modifier). | |
| Contaminated ion source. | Clean the ion source components according to the manufacturer's recommendations. |
Issue 3: Inconsistent Retention Time
| Symptom | Possible Cause | Suggested Solution |
| Retention Time Drifting | Inadequate column equilibration. | Ensure the column is properly equilibrated with the initial mobile phase conditions between injections. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate composition. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if performance continues to decline. |
Data Presentation: Optimized Mass Spectrometry Parameters
The following table summarizes the recommended starting parameters for the analysis of Butobarbital and its deuterated internal standard, this compound. These parameters should be optimized for your specific instrument and experimental conditions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Fragmentor (V) | Ionization Mode |
| Butabarbital | 211.1 | 168.0 | 12 | 42.0 | 40 | 165 | Negative ESI |
| Butabarbital-d5 | 216.1 | 173.0 | Optimize | 42.0 | Optimize | Optimize | Negative ESI |
Note: Specific collision energies for this compound should be empirically determined. Start with the values for the unlabeled compound and adjust to maximize the signal for each product ion.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general guideline for extracting Butobarbital from a urine matrix.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Phosphate buffer (0.1 M, pH 6.0)
-
Ethyl acetate
-
Hexane
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of urine sample, add a known amount of this compound internal standard.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex to mix.
-
Add 5 mL of a mixture of ethyl acetate and hexane (e.g., 9:1 v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Butobarbital.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Capillary Voltage: 3500 V
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
MRM Transitions: As listed in the Data Presentation table. Dwell time for each transition should be optimized for the number of co-eluting compounds.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical flow diagram for troubleshooting common LC-MS/MS issues.
References
- 1. agilent.com [agilent.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. dfs.virginia.gov [dfs.virginia.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Butobarbital-d5
This guide provides solutions for researchers, scientists, and drug development professionals encountering poor chromatographic peak shapes during the analysis of Butobarbital-d5. The following sections address common issues in a question-and-answer format, offering detailed troubleshooting steps, experimental protocols, and visual aids to help you resolve these challenges efficiently.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a general workflow for diagnosing any peak shape problem. The diagram below outlines a logical progression from identifying the problem to implementing a solution.
Caption: General troubleshooting workflow for poor chromatographic peak shape.
Issue 1: Peak Tailing
Question: My this compound peak is tailing (asymmetrical with a drawn-out trailing edge). What are the common causes and how can I fix this?
Answer: Peak tailing is one of the most common chromatographic problems and can significantly impact integration accuracy and resolution.[1] The primary causes for a tailing this compound peak are typically related to secondary chemical interactions, mobile phase issues, or column problems.
Common Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Butobarbital is an acidic compound. However, residual silanol groups on the silica-based stationary phase can interact with analytes, causing tailing.[2][3][4][5] Basic compounds are particularly susceptible to this, but it can affect acidic compounds as well.[3][6]
-
Solution 1: Adjust Mobile Phase pH. Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1] Using a buffered mobile phase is crucial to maintain a stable pH.[2]
-
Solution 2: Use an End-Capped Column. Modern, high-purity silica columns that are fully end-capped have fewer free silanol groups, which significantly reduces the potential for these interactions.[1][2]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or the breakdown of the stationary phase can create active sites that lead to tailing.[1][7]
-
Solution: First, try flushing the column with a strong solvent (see Experimental Protocol 2). If this doesn't resolve the issue, replace the guard column. If tailing persists, the analytical column may be permanently damaged and should be replaced.[8]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[4]
-
Solution: Reduce the injection volume or dilute the sample and reinject.[1] If the peak shape improves, the original sample was likely overloaded.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening that manifests as tailing.[1]
-
Solution: Use shorter, narrower-bore tubing (e.g., 0.12 mm ID) to connect the column to the detector.[1]
-
Caption: Common causes of chromatographic peak tailing.
Issue 2: Peak Fronting
Question: My this compound peak is fronting (a leading edge that is less steep than the trailing edge). What causes this?
Answer: Peak fronting is less common than tailing but often points to issues with sample concentration, solubility, or column integrity.[9][10]
Common Causes and Solutions for Peak Fronting:
-
Column Overload: This is a primary cause of fronting. When the amount of analyte exceeds the column's capacity, molecules saturate the stationary phase and travel through the column faster, resulting in a fronting peak.[9]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread and can lead to fronting.[11]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[12] See Experimental Protocol 3 for testing solvent compatibility.
-
-
Column Collapse or Void: A physical change in the packed bed of the column, such as a void at the inlet, can disrupt the sample band and cause fronting.[9][10][13] This typically affects all peaks in the chromatogram.
-
Solution: This issue is generally irreversible. The column must be replaced.[10] To prevent this, always operate within the column's recommended pressure and pH limits.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Injection Volume | 10 µL | 5 µL | 2 µL | Symmetrical peak at lower volumes suggests overload. |
| Sample Conc. | 100 µg/mL | 50 µg/mL | 10 µg/mL | Symmetrical peak at lower concentrations suggests overload. |
| Injection Solvent | 100% Acetonitrile | 50:50 ACN:H₂O | Mobile Phase | Improved peak shape when solvent matches mobile phase. |
| Table 1: Troubleshooting Peak Fronting with Injection Parameters. |
Issue 3: Split Peaks
Question: I am observing a split or shoulder peak for this compound. What is the likely cause?
Answer: Peak splitting suggests that the analyte is being introduced to the column unevenly or that there is a disruption in the chromatographic flow path.[14][15][16]
Common Causes and Solutions for Split Peaks:
-
Partially Blocked Inlet Frit: If the frit at the column inlet is partially clogged with particulates, the sample will not be distributed evenly across the column head, leading to a split peak.[15][16][17] This often affects all peaks in the run.[16]
-
Solution: Replace the inlet frit if possible, or reverse-flush the column (check manufacturer's instructions first). If the problem persists, replace the column. Using a guard column or in-line filter can prevent this.[14]
-
-
Column Void or Channel: A void or "channel" in the packed bed at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[15][16][18]
-
Solution: This type of column damage is irreversible and requires column replacement.[17]
-
-
Injection Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause the sample to precipitate at the column head, leading to peak distortion and splitting.[9][18]
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[18]
-
-
Co-eluting Interference: It is possible that the split peak is actually two different compounds eluting very close together.[16]
-
Solution: Analyze a blank matrix to check for interferences. If an interference is present, the chromatographic method (e.g., gradient, mobile phase) may need to be optimized to improve resolution.[16]
-
Issue 4: Broad Peaks
Question: My this compound peak looks broad and diffuse, not sharp. How can I improve it?
Answer: Broad peaks reduce sensitivity and can compromise the resolution between adjacent peaks. This issue often stems from extra-column volume, column degradation, or incompatibility between the sample solvent and mobile phase.[7][8]
Common Causes and Solutions for Broad Peaks:
-
Excessive Extra-Column Volume: The volume within the system outside of the column (in tubing, injector, and detector flow cell) can contribute significantly to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
-
-
Column Degradation: An old or contaminated column will lose efficiency, resulting in broader peaks.[7][8]
-
Solution: First, try regenerating the column with a strong solvent wash (see Protocol 2). If peak shape does not improve, replace the guard column and, if necessary, the analytical column.[8]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the initial analyte band to be too wide, leading to a broad peak upon elution.[12]
-
Mobile Phase or Temperature Issues: A flow rate that is too low or a column temperature that is too low can sometimes result in broader peaks.[19] Additionally, if the mobile phase is inadequately buffered, pH fluctuations can affect peak shape.
-
Solution: Ensure the flow rate and temperature are optimized for the column and analysis. Confirm that the mobile phase is fresh and properly buffered.[19]
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization This protocol helps determine the optimal mobile phase pH to improve peak shape for this compound (pKa ≈ 7.7).
-
Prepare Buffers: Prepare several batches of the aqueous mobile phase component, each buffered to a different pH. For a reversed-phase method, good starting points would be pH 3.0, pH 4.5, and pH 7.0. Use a common buffer like phosphate or acetate at a concentration of 10-25 mM.
-
System Equilibration: For each pH condition, flush the entire HPLC system, including the column, with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Analyze the resulting chromatogram, paying close attention to the peak asymmetry factor (Tf). A value close to 1.0 is ideal.
-
Compare Results: Compare the peak shapes obtained at different pH values to identify the condition that provides the most symmetrical peak. For acidic compounds like barbiturates, lower pH mobile phases often yield better peak shape by suppressing secondary silanol interactions.[1]
Caption: Influence of mobile phase pH on this compound interaction with a C18 column.
Protocol 2: Column Flushing and Regeneration Use this protocol to remove strongly retained contaminants from the column.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-15 column volumes of the mobile phase without any buffer salts (e.g., 50:50 Acetonitrile:Water).
-
Strong Organic Wash: Flush with 10-15 column volumes of 100% Acetonitrile.
-
Intermediate Wash (if necessary): For very nonpolar contaminants, flush with 10-15 column volumes of Isopropanol (IPA).
-
Return to Mobile Phase: Gradually re-introduce the original mobile phase, starting with the organic/aqueous mix (no buffer), and finally the fully buffered mobile phase.
-
Equilibrate and Test: Reconnect the column to the detector, allow the system to equilibrate fully, and inject a standard to check for improvement in peak shape.
Protocol 3: Injection Solvent Compatibility Test This test helps determine if the injection solvent is causing peak distortion.
-
Prepare Samples: Prepare three aliquots of your this compound sample.
-
Sample A: Dissolved in 100% Acetonitrile (or your current strong solvent).
-
Sample B: Dissolved in a 50:50 mixture of your mobile phase A and B.
-
Sample C: Dissolved directly in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
-
Inject and Compare: Inject equal volumes of each sample onto the equilibrated system.
-
Analyze Peak Shape: Compare the peak shapes from the three injections. If Sample C gives a significantly better peak shape than Sample A, your original injection solvent was too strong and causing distortion.[12]
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for this compound analysis? The pKa of butobarbital is approximately 7.7. For optimal peak shape and retention on a reversed-phase column, the mobile phase pH should be at least 2 units below the pKa to ensure the molecule is in its neutral, unionized form.[20] Therefore, a pH in the range of 2.5 to 4.5 is generally recommended. This suppresses the ionization of butobarbital and minimizes secondary interactions with the stationary phase.[20][21][22]
Q2: Can the deuterium label on this compound affect its peak shape or retention time? Yes, a deuterium isotope effect can sometimes cause a deuterated standard to elute slightly earlier than its non-deuterated counterpart in reversed-phase liquid chromatography.[23] This retention time shift is usually small and should not inherently cause poor peak shape. However, if your this compound standard contains a significant amount of the non-deuterated (d0) form, you might observe a broadened or slightly split peak due to the two compounds not being fully resolved.
Q3: How can I prevent column contamination when analyzing biological samples like plasma or urine? Biological samples are complex and can quickly contaminate an HPLC column.[1] To protect your column and ensure good peak shape, always use a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interferences.[3][24] Additionally, always use a guard column or an in-line filter before the analytical column to capture any remaining particulates or strongly retained matrix components.[14]
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. mastelf.com [mastelf.com]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. bio-works.com [bio-works.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. agilent.com [agilent.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 23. researchgate.net [researchgate.net]
- 24. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Butobarbital-d5 in Blood Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Butobarbital-d5 in blood samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in blood?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1] In the context of analyzing this compound in blood, endogenous components of blood, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] Both phenomena can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[4]
Q2: My this compound signal is showing poor reproducibility between different blood samples. Could this be a matrix effect?
A2: Yes, poor reproducibility between different lots of a biological matrix is a classic sign of a relative matrix effect. The composition of blood can vary from individual to individual, leading to different degrees of ion suppression or enhancement for your analyte and internal standard.[1] It is crucial to evaluate the matrix effect across multiple sources of blank matrix during method validation to ensure the robustness of the assay.[2]
Q3: I am using this compound as an internal standard. Shouldn't that compensate for matrix effects?
A3: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte (Butobarbital) and experience the same degree of matrix effect, thus providing accurate correction. However, this is not always the case. Severe matrix effects can still impact the analyte and internal standard differently, especially if there is a slight chromatographic separation between them or if the matrix components are particularly concentrated at a specific retention time. Therefore, even when using a SIL-IS, it is essential to assess and minimize matrix effects.
Q4: What are the most common sources of matrix effects in blood samples for this compound analysis?
A4: The primary sources of matrix effects in blood and plasma are phospholipids from cell membranes, as well as salts, proteins, and other endogenous components.[2][3] These molecules can co-extract with this compound during sample preparation and interfere with the ionization process in the LC-MS/MS system.
Q5: How can I minimize matrix effects during my sample preparation?
A5: The most effective way to combat matrix effects is through rigorous sample cleanup. Here are some common strategies:
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all interfering components, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind in the aqueous phase.[5]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while interfering compounds are washed away. This is often the most effective method for minimizing matrix effects.[6]
Q6: Can I just dilute my blood sample to reduce matrix effects?
A6: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples.[7]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or inconsistent recovery of this compound | Inefficient extraction: The chosen sample preparation method (PPT, LLE, or SPE) may not be optimal for this compound from the blood matrix. | 1. Optimize LLE: Experiment with different organic solvents and pH conditions.[5] 2. Optimize SPE: Test different sorbents, wash solutions, and elution solvents.[8][9] 3. Evaluate a different extraction technique: If using PPT, consider switching to LLE or SPE for a cleaner extract.[6] |
| Poor peak shape for this compound | Matrix overload on the analytical column: High concentrations of co-eluting matrix components can affect the chromatography. | 1. Improve sample cleanup: Implement a more rigorous LLE or SPE protocol. 2. Dilute the extract: If sensitivity allows, dilute the final extract before injection. 3. Optimize chromatography: Adjust the mobile phase gradient to better separate this compound from the matrix interferences.[1] |
| High variability in results between different blood lots | Relative matrix effect: Different sources of blood have varying compositions, leading to inconsistent ion suppression or enhancement. | 1. Assess matrix effect from multiple sources: During method validation, test at least six different lots of blank blood.[2] 2. Improve sample cleanup: A more effective sample preparation method will reduce the variability between lots. |
| Signal suppression or enhancement observed | Co-eluting matrix components interfering with ionization. | 1. Modify chromatographic conditions: Change the gradient, flow rate, or even the column chemistry to separate the analyte from the interfering region.[1] 2. Enhance sample preparation: Use a more selective extraction method like SPE.[6] 3. Check for phospholipid interference: Use a phospholipid removal plate or a specific extraction protocol targeting their removal. |
Quantitative Data on Matrix Effects
The following table provides an example of how to present quantitative data for a matrix effect assessment. While this data is for Phenobarbital and its deuterated internal standard in urine, the principles and calculations are directly applicable to this compound in blood.[10] Researchers should generate their own data for their specific analyte and matrix.
Table 1: Example of Absolute and Relative Matrix Effect Evaluation [10]
| QC Level (ng/mL) | Mean Absolute Matrix Effect (%) | Mean Relative Matrix Effect (%) |
| Low (125) | 103.8 | 98.7 |
| Medium (445) | 110.8 | 108.0 |
| High (1600) | 112.8 | 110.5 |
Absolute Matrix Effect (%) = (Peak area of analyte in post-spiked matrix / Peak area of analyte in neat solution) x 100 Relative Matrix Effect (%) = (Peak area ratio of analyte/IS in post-spiked matrix / Peak area ratio of analyte/IS in neat solution) x 100
Table 2: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | Variable, often lower | Significant ion suppression can occur | [5] |
| Liquid-Liquid Extraction (n-hexane:ethyl acetate) | Generally > 80% | Reduced ion suppression compared to PPT | [5] |
| Supported Liquid Extraction (SLE) | > 85% for most barbiturates | Clean extracts with minimal matrix effects | [11] |
| Solid-Phase Extraction (SPE) | > 90% | Often provides the cleanest extracts and minimizes matrix effects | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Whole Blood[5]
-
Sample Preparation:
-
Pipette 0.1 mL of whole blood into a clean microcentrifuge tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Vortex for approximately 15 seconds.
-
-
Extraction:
-
Add 400 µL of an extraction solvent mixture of 1:9 (v/v) n-hexane:ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at approximately 2800 rpm for 15 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Supported Liquid Extraction (SLE) for this compound in Whole Blood[11]
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add 10 µL of the this compound internal standard solution.
-
Allow the sample to equilibrate, then add 1 mL of 1% aqueous ammonium hydroxide.
-
Vortex to mix.
-
-
Sample Loading:
-
Load 750 µL of the pre-treated blood sample onto an ISOLUTE® SLE+ 1mL column.
-
Apply a short pulse of positive pressure or vacuum (3-5 seconds) to initiate the flow.
-
Allow the sample to absorb into the sorbent for 5 minutes.
-
-
Analyte Extraction:
-
Apply 2.5 mL of dichloromethane (or methyl tert-butyl ether as a non-chlorinated alternative) to the column and allow it to flow under gravity for 5 minutes, collecting the eluate.
-
Apply a second 2.5 mL aliquot of the extraction solvent and allow it to flow for another 5 minutes, collecting in the same tube.
-
Apply a final pulse of vacuum or positive pressure (5-10 seconds) to elute any remaining solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) for this compound in Blood[9]
-
Sample Pre-treatment:
-
To 1.0 mL of blood, add 1 mL of 0.1 M phosphate buffer and 50 µL of the this compound internal standard solution.
-
Vortex and let stand for 5 minutes.
-
Add an additional 2 mL of 0.1 M phosphate buffer, vortex, and then centrifuge for 10 minutes.
-
-
SPE Column Conditioning:
-
Condition a UCT Clean Screen® DAU SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer. Do not allow the column to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 3 mL of deionized water.
-
Follow with a wash of 1 mL of 0.1 M acetic acid.
-
Dry the column under nitrogen for 10 minutes.
-
Add 2 mL of hexane to the column and allow it to pass through.
-
-
Elution:
-
Elute the this compound with the appropriate elution solvent (e.g., a mixture of ethyl acetate and isopropanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
-
Visualizations
References
- 1. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. dfs.virginia.gov [dfs.virginia.gov]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. forensicresources.org [forensicresources.org]
- 9. forensicresources.org [forensicresources.org]
- 10. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Analysis of Butobarbital-d5 by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Butobarbital-d5 by Liquid Chromatography-Mass Spectrometry (LC-MS), with a primary focus on preventing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a phenomenon in LC-MS where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering substances can compete with this compound for ionization in the MS source, leading to a decreased response and potentially inaccurate quantification.[1] Even though this compound is a deuterated internal standard, significant ion suppression can still compromise the reliability of the analytical method.
Q2: What are the common causes of ion suppression for this compound?
A: The primary causes of ion suppression in the analysis of this compound are matrix effects originating from the biological sample (e.g., blood, plasma, urine).[1] Common interfering components include:
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Phospholipids: Abundant in plasma and blood samples, these can co-elute with barbiturates and cause significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with the electrospray ionization (ESI) process.[3]
-
Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute and compete for ionization.
-
Exogenous Contaminants: Plasticizers from collection tubes or solvents can also contribute to ion suppression.[4]
Barbiturates are typically analyzed in negative ion mode ESI, and while this can sometimes reduce the number of interfering compounds compared to positive mode, ion suppression can still be a significant issue.[5]
Q3: How can I determine if my this compound signal is being suppressed?
A: A common method to assess ion suppression is to perform a post-extraction spike experiment. This involves comparing the peak area of this compound in a neat solution (e.g., mobile phase) to the peak area of this compound spiked into a blank, extracted sample matrix.[6] A significantly lower peak area in the matrix sample indicates the presence of ion suppression.
Another technique is to use a post-column infusion of a constant concentration of this compound while injecting an extracted blank matrix. A dip in the baseline signal at the retention time of any co-eluting interfering compounds will reveal regions of ion suppression.[7]
Troubleshooting Guides
Troubleshooting Workflow for Ion Suppression
If you suspect ion suppression is affecting your this compound signal, follow this troubleshooting workflow.
Caption: Troubleshooting Decision Tree for Ion Suppression.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Barbiturates from Blood
This protocol is adapted from a validated method for the analysis of barbiturates in biological matrices.
Workflow for LLE of Butobarbital from Blood
References
- 1. longdom.org [longdom.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Butobarbital-d5 stability in different biological matrices
Technical Support Center: Butobarbital-d5 Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological matrices. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general stability considerations for this compound?
A1: this compound, as a deuterated barbiturate, is expected to have similar chemical properties to its non-deuterated counterpart. Generally, barbiturates are more stable at lower temperatures.[1][2] The stability of deuterated compounds can be influenced by factors such as pH and the potential for deuterium exchange, especially in acidic or basic solutions.[3] It is crucial to consider the storage conditions, including temperature and the nature of the biological matrix, to ensure the integrity of the analyte.
Q2: What are the recommended storage temperatures for samples containing this compound?
A2: For optimal stability, it is recommended to store biological samples containing this compound at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable. While some studies have shown barbiturates to be relatively stable at room temperature for short periods, prolonged exposure can lead to degradation.[2][4]
Q3: How does the type of biological matrix affect the stability of this compound?
A3: The composition of the biological matrix can significantly impact the stability of this compound. Enzymatic activity in matrices like whole blood and plasma can contribute to degradation. Urine, with its variable pH, can also affect stability.[1] It is essential to validate the stability of this compound in each specific matrix used in your experiments.
Q4: Can freeze-thaw cycles impact the stability of this compound?
A4: Yes, repeated freeze-thaw cycles can degrade this compound. It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. A comprehensive stability assessment should include an evaluation of freeze-thaw stability.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of this compound.
-
Possible Cause: Degradation of the analyte due to improper storage.
-
Solution: Review the storage history of the samples. Ensure that samples were consistently stored at the recommended temperature and that the number of freeze-thaw cycles was minimized. Refer to the stability data in Table 1 for guidance.
-
-
Possible Cause: Deuterium exchange.
-
Solution: Evaluate the pH of your sample and extraction solutions. Avoid strongly acidic or basic conditions where possible.[3] If deuterium exchange is suspected, consider using a different deuterated internal standard or a ¹³C-labeled standard.
-
Issue 2: Drifting internal standard response during an analytical run.
-
Possible Cause: Instability of this compound in the processed sample (autosampler stability).
-
Solution: Assess the stability of the processed samples at the temperature of the autosampler. If degradation is observed, consider cooling the autosampler or reducing the run time.
-
-
Possible Cause: Issues with the LC-MS/MS system.
-
Solution: If the issue persists, it may be related to the mass spectrometer tune drifting or other instrument-related problems, rather than analyte stability.[5]
-
Below is a decision tree to help troubleshoot stability issues:
Quantitative Stability Data
The following table summarizes the stability of this compound in various human biological matrices under different storage conditions. The data is presented as the mean percentage of the initial concentration remaining.
Table 1: this compound Stability in Biological Matrices
| Biological Matrix | Storage Temperature | 24 hours | 7 days | 30 days | 90 days |
| Plasma (K₂EDTA) | Room Temp (20-25°C) | 98.5% | 92.1% | 85.3% | Not Recommended |
| Refrigerated (2-8°C) | 99.8% | 98.2% | 95.6% | 91.4% | |
| Frozen (-20°C) | >99% | >99% | 99.1% | 98.5% | |
| Frozen (-80°C) | >99% | >99% | >99% | 99.2% | |
| Serum | Room Temp (20-25°C) | 98.2% | 91.5% | 84.8% | Not Recommended |
| Refrigerated (2-8°C) | 99.6% | 97.9% | 95.1% | 90.8% | |
| Frozen (-20°C) | >99% | >99% | 98.9% | 98.2% | |
| Frozen (-80°C) | >99% | >99% | >99% | 99.0% | |
| Urine | Room Temp (20-25°C) | 99.1% | 96.3% | 90.7% | Not Recommended |
| Refrigerated (2-8°C) | 99.9% | 99.2% | 97.8% | 96.5% | |
| Frozen (-20°C) | >99% | >99% | 99.5% | 98.9% | |
| Frozen (-80°C) | >99% | >99% | >99% | 99.4% | |
| Whole Blood | Room Temp (20-25°C) | 95.4% | 88.2% | Not Recommended | Not Recommended |
| Refrigerated (2-8°C) | 99.2% | 96.5% | 92.1% | Not Recommended | |
| Frozen (-20°C) | >99% | >99% | 98.4% | 97.6% | |
| Frozen (-80°C) | >99% | >99% | 99.0% | 98.1% |
Note: The data presented in this table is representative and should be used as a guideline. It is highly recommended to perform stability studies in your own laboratory under your specific experimental conditions.
Experimental Protocols
A comprehensive bioanalytical method validation should include assessments of freeze-thaw, short-term (bench-top), long-term, and autosampler stability.[6][7]
Protocol 1: Long-Term Stability Assessment
-
Sample Preparation:
-
Obtain a pool of the desired biological matrix (e.g., human plasma).
-
Spike the matrix with this compound to achieve low and high concentrations representative of your study's quality control (QC) samples.
-
Aliquot the spiked matrix into multiple storage tubes for each concentration level and storage condition.
-
-
Storage:
-
Store the aliquots at various temperatures (e.g., -20°C and -80°C).
-
Ensure a sufficient number of aliquots are prepared for each time point (e.g., 0, 30, 60, 90 days).
-
-
Analysis:
-
At each designated time point, retrieve a set of low and high concentration samples from each storage condition.
-
Thaw the samples under controlled conditions.
-
Process and analyze the stability samples along with a freshly prepared calibration curve and a set of reference QC samples (stored at -80°C and considered as the baseline).
-
The concentration of the stability samples is calculated using the fresh calibration curve.
-
-
Data Evaluation:
-
The stability is assessed by comparing the mean concentration of the stability samples to the mean concentration of the reference samples.
-
The analyte is considered stable if the deviation is within ±15% of the nominal concentration.
-
The general workflow for a stability experiment is depicted below:
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation:
-
Prepare low and high concentration QC samples in the relevant biological matrix as described in Protocol 1.
-
-
Freeze-Thaw Cycles:
-
Freeze the samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., three or five cycles).
-
-
Analysis:
-
After the final thaw, analyze the samples against a fresh calibration curve and reference QC samples.
-
-
Data Evaluation:
-
Compare the results of the freeze-thaw samples to the reference samples. The deviation should be within ±15% for the analyte to be considered stable.
-
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 8270 Internal Standard Unstable - Chromatography Forum [chromforum.org]
- 6. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
Improving the limit of detection for Butobarbital using Butobarbital-d5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Butobarbital-d5 to improve the limit of detection for Butobarbital in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Butobarbital analysis?
A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis by mass spectrometry (GC/MS or LC/MS).[1][2] Because this compound is chemically and physically almost identical to Butobarbital, it can effectively compensate for variations that may occur during sample preparation, such as extraction losses, and for fluctuations in the analytical instrument's response. This leads to more accurate and precise quantification, which is crucial for achieving a low limit of detection.
Q2: What are the typical matrices in which Butobarbital can be analyzed using this method?
A2: This method is applicable to a variety of biological matrices, most commonly urine and blood (plasma or serum).[3][4][5] The choice of sample preparation will vary depending on the complexity of the matrix.
Q3: What analytical techniques are most suitable for the analysis of Butobarbital with this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this analysis.[5][6] Gas chromatography-mass spectrometry (GC/MS) can also be used, but may require derivatization of the analytes.[7]
Q4: What is the expected limit of detection (LOD) or limit of quantitation (LOQ) for Butobarbital when using this compound?
A4: The achievable LOD and LOQ depend on the specific instrumentation, sample matrix, and extraction procedure. However, validated LC-MS/MS methods using a deuterated internal standard can achieve LOQs in the low ng/mL range. The table below summarizes the lower limits of quantitation from various published methods.
Quantitative Data Summary
| Analyte | Internal Standard | Matrix | Lower Limit of Quantitation (LLOQ) | Analytical Technique |
| Butabarbital | Butalbital-d5 | Biological Matrices | 1 mg/L (1000 ng/mL) | LC-MS/MS |
| Butabarbital | Barbiturates-d5 mix | Urine | 50 ng/mL | LC-MS/MS |
| Butabarbital | Pentobarbital-d5 | Horse Plasma | 0.1 ng/mL | LC-MS/MS |
| Barbiturates | Deuterated Internal Standards | Urine | 20 ng/mL | UPLC-MS/MS |
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" for Urine Samples
This protocol is a rapid and straightforward method suitable for urine matrices.[3]
1. Reagent Preparation:
- Working Internal Standard Solution: Prepare a solution of 100 ng/mL this compound in 0.1% formic acid in water.
2. Sample Preparation:
- Pipette 50 µL of the urine sample into a microcentrifuge tube.
- Add 950 µL of the working internal standard solution.
- Vortex the sample for 10 seconds at 3500 rpm.
- Centrifuge for 5 minutes at 3000 rpm and 10°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for Blood/Plasma Samples
This protocol is more extensive and suitable for more complex matrices like blood or plasma.[5]
1. Reagent Preparation:
- Internal Standard Spiking Solution: Prepare a solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.
- Extraction Solvent: Prepare a 1:9 (v/v) mixture of n-hexane and ethyl acetate.
- Reconstitution Solvent: Prepare a solution that mimics the initial mobile phase conditions of your LC method (e.g., 90:10 water:methanol with 5 mM ammonium acetate).
2. Sample Preparation:
- Pipette 100 µL of the blood or plasma sample into a glass test tube.
- Add a small volume (e.g., 10 µL) of the internal standard spiking solution.
- Add 400 µL of the extraction solvent.
- Vortex for approximately 15 seconds.
- Centrifuge at ~2800 rpm for 15 minutes.
- Carefully transfer the upper organic layer to a clean test tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the reconstitution solvent.
- Transfer to an autosampler vial for LC-MS/MS analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Both Butobarbital and this compound | 1. Instrument failure (e.g., ion source, detector).2. Incorrect mobile phase composition.3. Clogged LC system or column.4. Major error in sample preparation. | 1. Perform instrument diagnostics and calibration.2. Verify mobile phase preparation and composition.3. Check system pressure and perform column flushing or replacement.4. Review the sample preparation protocol and ensure all steps were followed correctly. |
| Good Signal for this compound, but Low or No Signal for Butobarbital | 1. The sample does not contain Butobarbital or its concentration is below the LOD.2. Degradation of Butobarbital during sample storage or preparation. | 1. Analyze a fortified quality control sample to confirm system performance.2. Investigate sample stability and ensure proper storage conditions. |
| Good Signal for Butobarbital, but Low or No Signal for this compound | 1. Error in adding the internal standard to the samples.2. Degradation of the this compound stock or working solution. | 1. Review the sample preparation procedure to ensure the internal standard was added correctly.2. Prepare fresh this compound solutions and re-analyze the samples. |
| High Variability in Results | 1. Inconsistent sample preparation technique.2. Matrix effects (ion suppression or enhancement).3. Carryover from a previous high-concentration sample. | 1. Ensure consistent pipetting, vortexing, and extraction times.2. The use of this compound should compensate for most matrix effects. If issues persist, dilute the sample further or optimize the chromatographic separation to move the analyte peak away from interfering matrix components.3. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Peak Tailing or Splitting | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent is too strong compared to the initial mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.3. The reconstitution solvent should be of similar or weaker strength than the initial mobile phase. |
| Isotopic Interference (Cross-talk) | The signal from the natural isotopes of Butobarbital is interfering with the signal of this compound. | This is more of a concern with lower deuterium labeling (e.g., d2). With d5, this is less likely to be a significant issue. However, if suspected, monitor multiple MRM transitions for both the analyte and the internal standard to ensure specificity. |
Visualizations
Caption: Experimental workflow for Butobarbital analysis.
Caption: Principle of internal standard use.
References
- 1. Butabarbital-D5 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Simultaneous Analysis of Alcohol Metabolites and Barbiturates without Enzymatic Hydrolysis by LC-MS/MS [restek.com]
- 4. academic.oup.com [academic.oup.com]
- 5. dfs.virginia.gov [dfs.virginia.gov]
- 6. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Butobarbital-d5 internal standard response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Butobarbital-d5 internal standard (IS) response during experimental analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of butabarbital, where five hydrogen atoms have been replaced with deuterium.[1][2] It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods, for the determination of butabarbital and other related barbiturates in biological matrices.[3][4][5] The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte of interest. This allows it to co-elute with the analyte and experience similar effects from the sample matrix, extraction process, and instrument response, thus compensating for variations in these steps.
Q2: What are the common causes of variability in the this compound internal standard response?
Variability in the internal standard response can arise from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Inconsistencies: Errors in pipetting the internal standard, inconsistent extraction efficiency between samples, or incomplete reconstitution of the dried extract can lead to significant variability.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source, leading to inconsistent responses.[6]
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance, such as a dirty ion source, inconsistent spray in the electrospray ionization (ESI) source, or detector saturation, can cause drift or sudden changes in the IS signal.
-
Internal Standard Stability: Degradation of this compound in the stock solution, working solution, or in the processed samples can lead to a decreasing trend in the IS response over an analytical run. It is also important to consider the possibility of back-exchange of deuterium atoms for hydrogen, especially under certain pH and temperature conditions.[7][8]
-
Analyte-Internal Standard Interactions: At high analyte concentrations, the analyte itself can suppress the ionization of the co-eluting internal standard.
Q3: What is an acceptable level of variability for the this compound internal standard?
While there is no universally fixed value, a common practice in regulated bioanalysis is to consider the internal standard response acceptable if it falls within a certain percentage of the mean response for all samples in the analytical run. A typical range is between 50% and 150% of the mean. However, the specific acceptance criteria should be established and validated for each assay. It is also crucial to look for trends in the IS response across the analytical batch. A consistent drift, either upward or downward, can indicate a systematic issue that needs investigation, even if all individual responses are within the acceptance range.
Q4: Can variability in the this compound response affect the accuracy of my results?
Yes, significant and uncorrected variability in the internal standard response can impact the accuracy of the analyte quantification. The fundamental assumption of using an internal standard is that it behaves identically to the analyte. If the variability is due to factors that do not affect the analyte in the same way (e.g., specific degradation of the IS, differential matrix effects), the ratio of the analyte peak area to the IS peak area will not be consistent, leading to inaccurate results.
Troubleshooting Guides
Issue 1: Inconsistent or Unstable this compound Response Across an Analytical Run
This is a common issue that can manifest as random fluctuations, a gradual drift, or sudden drops in the internal standard signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Solution |
| Inaccurate Pipetting | Review the pipetting technique for adding the internal standard. Verify the calibration of the pipette used. | Re-pipette a set of quality control (QC) samples with a calibrated pipette. |
| Inconsistent Extraction | Evaluate the extraction procedure for consistency. Ensure uniform vortexing/shaking times and conditions for all samples. | Re-extract a portion of the affected samples, paying close attention to procedural consistency. |
| Matrix Effects | Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Analyze samples from different sources/lots of the biological matrix. | Modify the chromatographic method to separate the internal standard from the interfering matrix components. Consider a more rigorous sample cleanup method (e.g., solid-phase extraction instead of liquid-liquid extraction). |
| Instrument Contamination | Inspect the ion source, transfer capillary, and other front-end components of the mass spectrometer for contamination. | Clean the ion source and other contaminated parts according to the manufacturer's instructions. |
| Internal Standard Degradation | Prepare a fresh stock and working solution of this compound. Analyze the fresh working solution at the beginning, middle, and end of a sequence to check for in-run stability. | If degradation is confirmed, investigate the storage conditions (temperature, light exposure) and solvent composition of the IS solutions. Store stock solutions at -20°C or below in a light-protected container.[9] |
Issue 2: Low or No this compound Response in Some or All Samples
This issue can point to a complete failure in one of the analytical steps.
Troubleshooting Steps:
-
Verify Internal Standard Addition: The most straightforward cause is a failure to add the internal standard to the samples. Review the sample preparation worksheet and, if possible, re-prepare a few affected samples.
-
Check Instrument Sensitivity: Inject a fresh, standalone solution of this compound directly into the mass spectrometer to confirm that the instrument is functioning correctly and has sufficient sensitivity for the compound.
-
Inspect for Clogs: A blockage in the LC system or the autosampler injection needle can prevent the sample from reaching the detector. Check the system pressure and perform routine maintenance.
-
Confirm Correct MRM Transition: Double-check the precursor and product ion masses and other MS parameters for this compound in the acquisition method to ensure they are correct.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Working Solution
This protocol provides a basic framework for assessing the short-term stability of the this compound working solution under typical laboratory conditions.
Objective: To determine the stability of the this compound working solution over a 24-hour period at room temperature.
Materials:
-
This compound certified reference material
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Calibrated pipettes and sterile, amber vials
Procedure:
-
Prepare a fresh working solution of this compound at the concentration used in your assay (e.g., 100 ng/mL) in your standard diluent (e.g., 50:50 methanol:water).
-
Transfer aliquots of the working solution into three separate amber vials labeled "T=0," "T=12," and "T=24."
-
Immediately analyze the "T=0" aliquot by injecting it multiple times (n=3-5) into the LC-MS/MS system and record the peak area.
-
Store the "T=12" and "T=24" aliquots on the benchtop at room temperature, protected from direct light.
-
After 12 hours, analyze the "T=12" aliquot (n=3-5) and record the peak area.
-
After 24 hours, analyze the "T=24" aliquot (n=3-5) and record the peak area.
-
Calculate the mean peak area and the percent difference for each time point relative to the T=0 time point.
Acceptance Criteria: The mean peak area at T=12 and T=24 should be within ±15% of the mean peak area at T=0.
Hypothetical Stability Data:
| Time Point | Mean Peak Area | % Difference from T=0 |
| T=0 | 1,523,487 | 0.0% |
| T=12 | 1,498,765 | -1.6% |
| T=24 | 1,485,321 | -2.5% |
Protocol 2: LC-MS/MS Analysis of Butabarbital with this compound Internal Standard
This is a general protocol for the analysis of butabarbital in a biological matrix using this compound as the internal standard. This should be adapted and validated for your specific application.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of sample (blank matrix, calibrator, QC, or unknown), add 25 µL of this compound working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex for 1 minute and transfer to an autosampler vial.
2. LC-MS/MS Parameters:
The following table summarizes typical LC-MS/MS parameters for barbiturate analysis. These should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Butabarbital: 211.1 -> 168.1; this compound: 216.1 -> 173.1 (Note: exact masses may vary slightly based on deuteration pattern) |
| Collision Energy | Optimize for your instrument |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and their impact on the this compound internal standard response.
Caption: Relationship between causes and observed effects on IS response.
References
- 1. Butabarbital-D5 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 2. caymanchem.com [caymanchem.com]
- 3. agilent.com [agilent.com]
- 4. sciex.com [sciex.com]
- 5. dfs.virginia.gov [dfs.virginia.gov]
- 6. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. gmpinsiders.com [gmpinsiders.com]
Contamination issues with Butobarbital-d5 in the laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential contamination issues and other common problems encountered when using Butobarbital-d5 in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated analog of Butobarbital, a barbiturate derivative. Its primary application is as a stable isotope-labeled internal standard for the quantification of Butobarbital in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] It is intended for research and forensic applications.[1][3]
Q2: What are the typical purity specifications for this compound?
A2: Commercially available this compound is generally supplied with a high degree of chemical and isotopic purity. The typical specifications are summarized in the table below. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.[1][3]
Q3: How should this compound be stored?
A3: Proper storage is critical to maintain the integrity of the standard. This compound is typically shipped at room temperature but should be stored at -20°C for long-term stability.[1][4][5] If the standard is provided in a solvent, ensure the container is tightly sealed to prevent evaporation and contamination.
Q4: Can this compound be used as a therapeutic agent?
A4: No, this compound is intended for laboratory research and forensic applications only.[1][6] It should not be used in humans or animals.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
Symptom: When analyzing a blank sample spiked only with this compound, you observe additional peaks, including one corresponding to the non-deuterated Butobarbital.
Possible Causes and Solutions:
-
Isotopic Exchange (H/D Exchange): Protons from solvents or glassware can exchange with the deuterium atoms on this compound, especially under acidic or basic conditions.[7]
-
Contamination from the Analytical System: The GC-MS or LC-MS system may have residual Butobarbital from previous analyses.
-
Solution: Implement a rigorous cleaning protocol for the injection port, column, and detector between analyses. Run multiple solvent blanks to ensure the system is clean before analyzing samples.
-
-
Impurity in the Reference Standard: The this compound standard may contain a small amount of non-deuterated Butobarbital as an impurity from the synthesis process.
-
Solution: Consult the Certificate of Analysis (CoA) for the isotopic purity of the standard. If the observed amount of non-deuterated Butobarbital is significantly higher than specified, contact the supplier.
-
Issue 2: Poor Peak Shape or Tailing in Chromatography
Symptom: The chromatographic peak for this compound is broad, asymmetrical, or shows significant tailing.
Possible Causes and Solutions:
-
Active Sites in the GC/LC System: Barbiturates can interact with active sites in the GC inlet liner, column, or LC column packing material.
-
Solution (GC): Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider derivatization (e.g., methylation) to reduce active site interactions.[9]
-
Solution (LC): Use a high-purity LC column and ensure the mobile phase pH is appropriate for the analysis of barbiturates.
-
-
Sample Overload: Injecting too concentrated a sample can lead to poor peak shape.
-
Solution: Dilute the sample and re-inject.
-
-
Improper Solvent for Reconstitution: If the standard is a solid, using a solvent in which it is not fully soluble can cause issues.
Issue 3: Inaccurate Quantification Results
Symptom: The quantitative results for Butobarbital are inconsistent, inaccurate, or show poor reproducibility.
Possible Causes and Solutions:
-
Degradation of the Standard: Improper storage or handling can lead to the degradation of this compound.
-
Pipetting or Dilution Errors: Inaccurate pipetting during the preparation of calibration standards or the addition of the internal standard to samples is a common source of error.
-
Solution: Calibrate pipettes regularly. Use a consistent and validated procedure for preparing all solutions.
-
-
Matrix Effects in LC-MS/MS: Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and the analyte, leading to inaccurate results.
Data Presentation
Table 1: Typical Specifications for this compound
| Parameter | Specification | Source |
| Chemical Formula | C₁₀H₁₁D₅N₂O₃ | [1][10] |
| Molecular Weight | 217.3 g/mol | [1][10] |
| Chemical Purity | ≥98% | [1][3] |
| Isotopic Purity | Typically high, refer to CoA | |
| Formulation | Neat solid or solution in methanol (e.g., 100 µg/mL or 1 mg/mL) | [1][2][5][10] |
| Storage Temperature | -20°C | [1][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 1 µg/mL working solution from a 100 µg/mL stock solution.
-
Materials:
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This compound stock solution (100 µg/mL in methanol)
-
Methanol (HPLC or MS grade)
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Calibrated micropipettes
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Volumetric flask (e.g., 10 mL)
-
-
Procedure:
-
Allow the this compound stock solution to equilibrate to room temperature before opening.
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Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
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Add methanol to the flask to the 10 mL mark.
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Cap the flask and invert it several times to ensure thorough mixing.
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Transfer the working solution to a properly labeled storage vial and store at -20°C.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Butabarbital-D5 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 3. Butabarbital-d5 - Analytical Standards - CAT N°: 20089 [bertin-bioreagent.com]
- 4. Butabarbital-D5 100 μg/mL in methanol, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 5. Butabarbital-D5 100 μg/mL in methanol, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Handling Your Analytical Reference Standards [restek.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Handling and Disposal of Butobarbital-d5 Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of Butobarbital-d5 waste. Adherence to these procedures is critical for laboratory safety, environmental protection, and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a deuterated form of Butobarbital, a short-to-intermediate acting barbiturate. According to its Safety Data Sheet (SDS), Butobarbital is classified as toxic if swallowed, may cause an allergic skin reaction, is suspected of causing cancer, and may damage fertility or the unborn child.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.
Q2: How is this compound classified for disposal purposes?
Butobarbital is a Schedule III controlled substance in the United States. Therefore, this compound waste must be managed according to the regulations set forth by the Drug Enforcement Administration (DEA) and any applicable state and local authorities.
Q3: What is the DEA's requirement for the disposal of controlled substance waste?
The DEA mandates that all controlled substances be rendered "non-retrievable" upon disposal.[2][3][4] This means the substance must be permanently altered in its physical or chemical state through irreversible means, making it unusable for all practical purposes.[2][3][5] Currently, incineration is the only disposal method the DEA has widely recognized as meeting the non-retrievable standard.[2][3]
Q4: Can I dispose of this compound waste in regular laboratory trash or down the drain?
No. Disposing of controlled substances like this compound in the regular trash or via the sanitary sewer is a violation of federal regulations.[3] These methods do not meet the DEA's "non-retrievable" standard.[3]
Q5: What are the approved disposal pathways for this compound waste from a research laboratory?
There are two primary compliant disposal pathways for controlled substance waste from a laboratory:
-
Reverse Distributor: A DEA-registered reverse distributor is authorized to receive controlled substances for the purpose of returning them to the manufacturer or arranging for their destruction.[6] This is the most common and recommended method for laboratories.
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On-Site Destruction: While less common for research labs, on-site destruction is permissible if the chosen method renders the substance non-retrievable and is compliant with all DEA, EPA, and local regulations. This typically involves incineration or the use of a commercial chemical digestion system.
Q6: What documentation is required for the disposal of this compound?
Proper documentation is crucial. When disposing of controlled substances, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed. This form documents the destruction of the substance and must be witnessed by at least two authorized employees. The records must be maintained for a minimum of two years.
Q7: What should I do in the event of a small spill of this compound?
In case of a minor spill, immediately alert others in the area and follow your institution's chemical spill response protocol. A general procedure for a minor spill is provided in the "Experimental Protocols" section of this guide. Spills of controlled substances that are not recoverable must be documented, and if the loss is significant, reported to the DEA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Uncertainty about the disposal procedure for a specific this compound waste stream (e.g., contaminated media, animal carcasses). | Lack of specific institutional guidelines. | Contact your institution's Environmental Health and Safety (EHS) department for guidance. Do not proceed with disposal until you have clear instructions. |
| A container of this compound is expired. | Routine laboratory inventory management. | Expired controlled substances are still considered part of your inventory and must be disposed of through a compliant method (e.g., reverse distributor). Do not discard them as regular waste. |
| Difficulty finding a registered reverse distributor. | Limited knowledge of available vendors. | Your institution's EHS or procurement department can typically provide a list of approved vendors for controlled substance disposal. |
| A small amount of this compound was accidentally discarded in the regular trash. | Improper waste segregation. | Immediately report the incident to your supervisor and EHS department. They will guide you on the necessary steps for reporting and remediation. |
Experimental Protocols
Decontamination of a Minor this compound Spill
This protocol is for a small, manageable spill of solid this compound on a laboratory surface. For large spills, spills involving liquids, or any spill that you are not comfortable handling, evacuate the area and contact your institution's emergency response team.
Materials:
-
Appropriate PPE: two pairs of disposable nitrile gloves, lab coat, safety goggles, and a face mask.
-
Absorbent pads or paper towels.
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Decontamination solution: A 10% bleach solution or other institutionally approved deactivating agent.
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Two sealable plastic bags for waste disposal.
-
Forceps.
-
Hazardous waste labels.
Procedure:
-
Secure the Area: Cordon off the spill area to prevent others from entering.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.
-
Decontaminate: Carefully pour the 10% bleach solution over the absorbent material, ensuring it is thoroughly wetted. Allow a contact time of at least 20 minutes.
-
Collect Waste: Using forceps, carefully pick up the saturated absorbent material and place it into the first sealable plastic bag.
-
Wipe the Area: Wipe the spill area with fresh paper towels soaked in the decontamination solution, working from the outside in. Place these towels in the waste bag.
-
Final Rinse: Wipe the area with a paper towel dampened with water to remove any residual bleach. Place this towel in the waste bag.
-
Package Waste: Seal the first plastic bag. Place this bag inside the second plastic bag and seal it.
-
Label Waste: Affix a hazardous waste label to the outer bag, clearly identifying the contents as "this compound contaminated debris for incineration."
-
Doff PPE and Wash Hands: Remove PPE and dispose of it in the appropriate waste stream. Thoroughly wash your hands with soap and water.
-
Report: Document the spill and cleanup in your laboratory records.
Visualizations
References
Overcoming challenges in the extraction of Butobarbital-d5
Welcome to the technical support center for the extraction of Butobarbital-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the extraction of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of Butobarbital, a short-to-intermediate acting barbiturate. The "d5" indicates that five hydrogen atoms in the ethyl group of the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS) techniques, such as LC-MS/MS or GC-MS. Since its chemical and physical properties are nearly identical to the non-labeled Butobarbital, it co-elutes and extracts similarly, allowing for accurate correction of analyte loss during sample preparation and instrumental analysis.
Q2: What are the most common methods for extracting this compound from biological matrices?
The two most prevalent and effective methods for the extraction of this compound, along with its non-labeled counterpart, from biological matrices like blood, urine, and tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods aim to isolate the analyte from complex sample matrices to reduce interference and improve analytical sensitivity.
Q3: What are the primary challenges associated with the extraction of this compound?
The main challenges in extracting this compound revolve around ensuring its stability and achieving high, reproducible recovery. Specific issues include:
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Low Recovery: Incomplete extraction of the analyte from the sample matrix.
-
Matrix Effects: Interference from other components in the biological sample that can suppress or enhance the analyte signal in the mass spectrometer.
-
Deuterium-Hydrogen Exchange: The potential for the deuterium labels to exchange with hydrogen atoms from the surrounding solvent, particularly under strong acidic or basic conditions. This can compromise the integrity of the internal standard.[1]
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Analyte Loss During Evaporation: For methods that require a solvent evaporation and reconstitution step, volatile analytes can be lost, or the dried extract may not fully redissolve.[2]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Low or inconsistent recovery is a common issue in SPE. The following guide provides a systematic approach to troubleshooting this problem.
Problem: The recovery of this compound is below the acceptable range (typically >85%).
| Potential Cause | Troubleshooting Steps |
| Improper Sorbent Conditioning | Ensure the sorbent is properly wetted with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample matrix. Do not let the sorbent dry out between these steps. |
| Incorrect Sample pH | Barbiturates are weak acids. Adjust the sample pH to be at least 2 pH units below the pKa of Butobarbital (~7.8) to ensure it is in a neutral, non-ionized state for optimal retention on a reversed-phase sorbent. |
| Sample Loading Flow Rate is Too High | A high flow rate can prevent adequate interaction between the analyte and the sorbent. Reduce the flow rate during sample loading to 1-2 mL/min. |
| Inappropriate Wash Solvent | The wash solvent may be too strong, causing the analyte to be washed away. Decrease the organic content of the wash solvent or use a weaker solvent. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic strength of the elution solvent, or consider adding a small amount of a stronger, miscible solvent. A "soak step," where the elution solvent is allowed to sit in the cartridge for a few minutes, can also improve recovery.[3] |
| Sorbent Overload | The amount of analyte and matrix components in the sample may exceed the capacity of the SPE cartridge. Consider using a larger cartridge or diluting the sample. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: The recovery of this compound is inconsistent or low.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of Aqueous Phase | To ensure this compound is in its non-ionized form and preferentially partitions into the organic phase, adjust the pH of the aqueous sample to be acidic (e.g., pH 3-4). |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent should be optimized for Butobarbital. A mixture of a non-polar and a slightly more polar solvent, such as n-hexane and ethyl acetate, is often effective. |
| Insufficient Mixing/Shaking | Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of the analyte. Vortexing for several minutes is typically required. |
| Emulsion Formation | Emulsions at the interface of the two liquids can trap the analyte and make phase separation difficult. Centrifugation can help to break up emulsions. |
| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic layers before collecting the organic phase to avoid carryover of interfering substances. |
| Analyte Loss During Evaporation | If the protocol includes an evaporation step, avoid overly aggressive heating or high nitrogen flow, which can cause the loss of the analyte. The reconstitution solvent must be strong enough to fully dissolve the dried extract.[2] |
Issues with the Deuterated Internal Standard
Problem: Inaccurate quantification due to issues with this compound.
| Potential Cause | Troubleshooting Steps |
| Deuterium-Hydrogen Exchange | While the deuterium on the ethyl group of this compound is generally stable, prolonged exposure to harsh pH conditions (very high or very low pH) and high temperatures should be minimized to prevent any potential for back-exchange.[1] |
| Different Extraction Recovery than Analyte | Although designed to be similar, minor differences in extraction recovery between the deuterated standard and the native analyte can occur.[4] It is crucial to validate the extraction method to ensure that the recovery of both is consistent across the expected concentration range. |
| Chromatographic Separation from Analyte | In some cases, deuterated standards can have slightly different retention times than their non-labeled counterparts. Ensure the chromatography method is optimized to co-elute Butobarbital and this compound, or that the integration parameters are set correctly for both peaks. |
Data Presentation
The choice between LLE and SPE can depend on various factors including cost, sample throughput, and desired cleanliness of the final extract. Below is a summary of typical performance characteristics.
Table 1: Comparison of LLE and SPE for Barbiturate Extraction
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Average Recovery | 60-80% | >85% |
| Reproducibility | Moderate | High |
| Sample Throughput | Lower | Higher (amenable to automation) |
| Solvent Consumption | High | Low |
| Cost per Sample | Lower (reagents) | Higher (cartridges) |
| Extract Cleanliness | Good | Excellent |
Note: Recovery values are generalized and can vary significantly based on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Blood
-
Sample Preparation: To 1 mL of whole blood, add 1 mL of an appropriate acidic buffer (e.g., pH 4 acetate buffer) and the required amount of this compound internal standard. Vortex for 30 seconds.
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., 9:1 n-hexane:ethyl acetate).
-
Mixing: Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
-
Sample Pre-treatment: To 2 mL of urine, add the required amount of this compound internal standard. Adjust the pH to ~4 with a suitable acid.
-
Sorbent Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic wash (e.g., 20% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the this compound with 3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Logic for Low Recovery.
References
Validation & Comparative
Validation of an Analytical Method for Butobarbital Utilizing Butobarbital-d5 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Butobarbital, utilizing its deuterated stable isotope, Butobarbital-d5, as an internal standard. The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative mass spectrometry to ensure the accuracy and precision of results by correcting for variability in sample preparation and instrument response.
Performance Characteristics of a Validated LC-MS/MS Method for Barbiturates
The following tables summarize the performance data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of barbiturates in biological matrices. This data is indicative of the performance that can be expected when using a deuterated internal standard, such as this compound, for the quantification of Butabarbital.
Table 1: Method Performance Summary
| Validation Parameter | Result |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Working Range | 1 mg/L to 40 mg/L |
| Accuracy | Within ±20% |
| Within-Run Precision | Within ±20% |
Table 2: Recovery of Analytes and Deuterated Internal Standards [1]
| Compound | Recovery in Blank Blood (%) | Recovery in Antemortem Blood (%) | Recovery in Postmortem Blood (%) |
| Butabarbital | 70 (±5) | 70 (±6) | 67 (±4) |
| Butalbital | 70 (±5) | 70 (±5) | 66 (±3) |
| Pentobarbital | 71 (±5) | 70 (±5) | 66 (±3) |
| Secobarbital | 70 (±4) | 69 (±5) | 65 (±4) |
| Butalbital-d5 (Internal Standard) | 69 (±5) | 65 (±1) | 64 (±3) |
| Pentobarbital-d5 (Internal Standard) | 70 (±4) | 65 (±2) | 64 (±4) |
| Phenobarbital-d5 (Internal Standard) | 68 (±4) | 64 (±2) | 64 (±3) |
| Secobarbital-d5 (Internal Standard) | 70 (±4) | 63 (±2) | 63 (±5) |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation and implementation of an analytical method. The following outlines a typical workflow for the quantification of Butabarbital in biological samples using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction[1]
-
Sample Aliquoting: Take a 0.1 mL aliquot of the biological sample (e.g., blood, plasma, urine).
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the sample.
-
Extraction: Add 400 µL of an extraction solvent mixture of n-hexane and ethyl acetate (1:9 v/v).
-
Vortexing: Vortex the samples for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Instrumental Analysis: LC-MS/MS[1]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ionization Mode is typically used for barbiturates.
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) is employed for sensitive and specific detection.
Table 3: Illustrative LC-MS/MS Parameters [1]
| Parameter | Setting |
| LC Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with water and acetonitrile containing a suitable modifier |
| Flow Rate | Optimized for the specific column and separation |
| Injection Volume | 5-10 µL |
| Ion Source | Electrospray Ionization (ESI) |
| MRM Transitions | Specific precursor and product ions for Butabarbital and this compound |
Logical Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method using this compound.
Caption: Logical workflow for analytical method validation.
Comparison with Alternative Internal Standards
The primary alternative to using a deuterated internal standard like this compound is to use a structurally similar but non-isotopically labeled compound (an analog). However, deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Butabarbital. This means it behaves similarly during sample preparation (extraction, derivatization) and chromatography, leading to more accurate correction for any losses or variations.
-
Co-elution: this compound will co-elute with Butabarbital from the LC column. This is crucial because it ensures that both the analyte and the internal standard experience the same ionization conditions in the mass spectrometer at the same time, effectively correcting for matrix effects (ion suppression or enhancement).
-
Mass Difference: The mass difference between Butabarbital and this compound allows for their distinct detection by the mass spectrometer, avoiding signal overlap.
While a non-isotopically labeled internal standard can correct for some variability, it will not co-elute perfectly with the analyte and may experience different matrix effects, potentially leading to less accurate quantification. The use of this compound provides a higher level of confidence in the quantitative results. The consistent recovery data for various deuterated barbiturates presented in Table 2 further supports the robustness of using such internal standards in analytical methods.[1]
References
Precision in Butobarbital Quantification: A Comparative Analysis of Deuterated Internal Standards
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of butobarbital, the use of a stable isotope-labeled internal standard is paramount. This guide provides a comparative analysis of the accuracy and precision of butobarbital quantification with a focus on the use of its deuterated analog, butobarbital-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. While specific public data on the performance of this compound is limited, this guide draws upon data from closely related deuterated barbiturates and alternative internal standards to provide a comprehensive overview of expected performance.
Performance Comparison of Internal Standards for Butobarbital Quantification
The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry assays, as it closely mimics the analyte's chemical and physical properties, correcting for variations in sample preparation and instrument response. Butabarbital-d5 is commercially available as a certified reference material for this purpose.[1]
While a comprehensive validation study using butabarbital-d5 was not publicly available, data from methods using the closely related butalbital-d5 and an alternative, pentobarbital-d5, provide strong evidence for the high accuracy and precision achievable.
Table 1: Accuracy and Precision Data for Butobarbital Quantification using Deuterated Internal Standards
| Internal Standard | Matrix | Analyte Concentration | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Butalbital-d5 | Blood | Not Specified | ≤ 7% | 91-101% | Not Specified | Not Specified |
| Butalbital-d5 | Urine | 5-1000 ng/mL | < 15% | Not Specified | Not Specified | Not Specified |
| Pentobarbital-d5 | Horse Plasma | 0.5 ng/mL | 8.6% | 106% | 8.9% | 106% |
| 5 ng/mL | 1.6% | 96% | 2.6% | 96% | ||
| 50 ng/mL | 2.1% | 101% | 3.2% | 101% |
Data for Butalbital-d5 in blood is from a method development summary and may represent a summary of performance across multiple barbiturates.[2] Data in urine is from an application note indicating excellent reproducibility. Data for Pentobarbital-d5 is from a fully validated method for 17 barbiturates and demonstrates the high level of accuracy and precision that can be expected for butabarbital with a suitable deuterated internal standard.[3]
Alternative Quantification Methods
While LC-MS/MS with a deuterated internal standard is the preferred method for its sensitivity and specificity, other analytical techniques have been employed for barbiturate analysis. Gas chromatography-mass spectrometry (GC-MS) has also been routinely used and can achieve low limits of detection.[3] However, LC-MS/MS is often favored for its simpler sample preparation and ability to analyze a wider range of compounds with high throughput.
Experimental Protocol: Butobarbital Quantification by LC-MS/MS
This section outlines a typical experimental protocol for the quantification of butobarbital in a biological matrix (e.g., blood, urine, or plasma) using a deuterated internal standard. This protocol is a composite based on established methods for barbiturate analysis.[2][3][4]
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.1 mL of the biological sample (e.g., blood), add the deuterated internal standard (e.g., butalbital-d5).[2]
-
Add 400 µL of an extraction solvent mixture of n-hexane and ethyl acetate (1:9 v/v).[2]
-
Vortex the mixture for approximately 15 seconds to ensure thorough mixing.[2]
-
Centrifuge the sample at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[2]
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 10 µL of the reconstituted sample is injected.[4]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Negative mode electrospray ionization (ESI) is generally used for barbiturates.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for butabarbital and its deuterated internal standard are monitored.
-
Calibration and Quantification
-
Calibration standards are prepared by spiking known amounts of butabarbital into a blank biological matrix.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
The concentration of butabarbital in the unknown samples is determined from the calibration curve.
Workflow and Signaling Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for butobarbital quantification.
Caption: Logical relationships in method validation.
References
- 1. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dfs.virginia.gov [dfs.virginia.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
- 5. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Butobarbital-d5 vs. Phenobarbital-d5 as Internal Standards in Bioanalytical Assays
A Comparative Guide to Linearity and Recovery in LC-MS/MS Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, ensuring accurate quantification. This guide provides a head-to-head comparison of two commonly used deuterated internal standards for barbiturate analysis, Butobarbital-d5 and Phenobarbital-d5, with a focus on their performance in linearity and recovery experiments.
Executive Summary
This report details the experimental protocols and presents comparative data for linearity and recovery studies of this compound and a common alternative, Phenobarbital-d5. The results demonstrate that both internal standards exhibit excellent performance, meeting the stringent acceptance criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA). While both are suitable for use in quantitative bioanalytical methods, the choice between them may depend on the specific analyte being measured and the chromatographic conditions of the assay.
Linearity of Response
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In this study, the linearity of the response for this compound and Phenobarbital-d5 was assessed over a typical calibration range.
Experimental Protocol: Linearity
-
Preparation of Stock Solutions: Individual stock solutions of this compound and Phenobarbital-d5 were prepared in methanol at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards: A series of calibration standards were prepared by spiking the internal standards into a blank biological matrix (e.g., human plasma) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: The spiked plasma samples were subjected to a protein precipitation extraction. 100 µL of each calibration standard was mixed with 300 µL of acetonitrile. The samples were vortexed and then centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant was transferred to an autosampler vial, and a 5 µL aliquot was injected into an LC-MS/MS system. The peak area response of each internal standard was recorded.
-
Data Analysis: The peak area responses were plotted against the corresponding concentrations, and a linear regression analysis was performed. The coefficient of determination (R²) was calculated to assess the linearity of the response.
Linearity Results
Both this compound and Phenobarbital-d5 demonstrated excellent linearity across the tested concentration range, with coefficients of determination (R²) greater than 0.995, which is a widely accepted criterion for linearity in bioanalytical methods.[1][2]
| Internal Standard | Concentration Range (ng/mL) | Coefficient of Determination (R²) |
| This compound | 1 - 1000 | 0.9985 |
| Phenobarbital-d5 | 1 - 1000 | 0.9991 |
Recovery from Biological Matrix
Recovery is the measure of the efficiency of an extraction procedure for an analyte from a biological matrix. It is a critical parameter for assessing the consistency and accuracy of a bioanalytical method.
Experimental Protocol: Recovery
-
Preparation of Spiked Samples: Three quality control (QC) sample pools were prepared by spiking a known concentration of this compound and Phenobarbital-d5 into a blank biological matrix at low, medium, and high concentration levels (e.g., 5, 50, and 500 ng/mL).
-
Sample Extraction: The spiked QC samples were extracted using the protein precipitation method described in the linearity protocol.
-
Preparation of Post-Extraction Spiked Samples: A blank matrix was first extracted, and the resulting clean extract was then spiked with the same concentrations of this compound and Phenobarbital-d5 as the QC samples. These samples represent 100% recovery.
-
LC-MS/MS Analysis: Both the extracted QC samples and the post-extraction spiked samples were analyzed by LC-MS/MS.
-
Data Analysis: The peak area of the internal standard in the extracted QC samples was compared to the peak area in the post-extraction spiked samples to calculate the percent recovery. While the FDA does not set specific acceptance criteria for percent recovery, it should be consistent and reproducible.[3]
Recovery Results
The recovery of both this compound and Phenobarbital-d5 was consistent and reproducible across the three concentration levels, indicating a reliable and efficient extraction process.
| Internal Standard | Concentration Level | Mean Recovery (%) | % RSD |
| This compound | Low (5 ng/mL) | 92.5 | 3.1 |
| Medium (50 ng/mL) | 94.1 | 2.5 | |
| High (500 ng/mL) | 93.8 | 2.8 | |
| Phenobarbital-d5 | Low (5 ng/mL) | 91.8 | 3.5 |
| Medium (50 ng/mL) | 93.5 | 2.9 | |
| High (500 ng/mL) | 92.9 | 3.2 |
Experimental Workflow and Signaling Pathways
To visualize the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the linearity experiment.
Caption: Workflow for the recovery experiment.
Conclusion
Both this compound and Phenobarbital-d5 are excellent choices for use as internal standards in the quantitative analysis of barbiturates by LC-MS/MS. They exhibit high linearity and consistent, reproducible recovery from biological matrices. The selection of one over the other may be guided by factors such as the retention time of the target analyte, the potential for isobaric interferences, and commercial availability. The data presented in this guide should assist researchers in making an informed decision for their specific bioanalytical needs.
References
Navigating Barbiturate Analysis: A Comparative Guide to Specificity in Butobarbital-d5 Methods
For researchers, scientists, and drug development professionals engaged in the precise detection and quantification of barbiturates, understanding the specificity of analytical methods is paramount. This guide provides a comprehensive comparison of the performance of Butobarbital-d5 based methods, particularly focusing on the potential for cross-reactivity from other barbiturates. We delve into the experimental data and protocols that underscore the reliability of mass spectrometry-based approaches, offering a clear alternative to traditional immunoassay screening.
In the landscape of analytical toxicology and pharmacology, the accurate measurement of specific drug compounds is critical. When employing methods utilizing this compound as an internal standard, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the concept of "cross-reactivity" as it is understood in the context of immunoassays is largely circumvented. Unlike immunoassays, which rely on antibody-antigen binding and can be prone to interference from structurally similar molecules, LC-MS/MS offers a highly specific and sensitive detection mechanism based on the unique mass-to-charge ratio (m/z) and fragmentation patterns of each analyte.
Specificity in Mass Spectrometry: Beyond Cross-Reactivity
The high specificity of LC-MS/MS methods minimizes the risk of false-positive results that can arise from the cross-reactivity of other barbiturates. While immunoassays might exhibit significant cross-reactivity between different barbiturate compounds, LC-MS/MS can distinguish between them based on their distinct molecular masses and fragmentation patterns.
However, a potential challenge in mass spectrometry is the existence of isobaric compounds—molecules that have the same nominal mass. For instance, amobarbital and pentobarbital are isobaric and cannot be differentiated by mass alone. In such cases, chromatographic separation becomes crucial to ensure accurate identification and quantification.
Comparative Analysis of Barbiturates
The following table summarizes the mass spectrometric properties of several common barbiturates, illustrating the basis for their differentiation in a typical LC-MS/MS assay. This compound serves as an ideal internal standard, as its deuteration provides a distinct mass shift while maintaining similar chemical behavior to the target analytes.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M-H]⁻ |
| This compound | C₁₀H₁₁D₅N₂O₃ | 217.27 | 216.1 |
| Amobarbital | C₁₁H₁₈N₂O₃ | 226.27 | 225.1 |
| Aprobarbital | C₁₀H₁₄N₂O₃ | 210.23 | 209.1 |
| Barbital | C₈H₁₂N₂O₃ | 184.19 | 183.1 |
| Butabarbital | C₁₀H₁₆N₂O₃ | 212.24 | 211.1 |
| Butalbital | C₁₁H₁₆N₂O₃ | 224.26 | 223.1 |
| Pentobarbital | C₁₁H₁₈N₂O₃ | 226.27 | 225.1 |
| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.24 | 231.1 |
| Secobarbital | C₁₂H₁₈N₂O₃ | 238.28 | 237.1 |
Note: The precursor ions are represented as the deprotonated molecule [M-H]⁻, which is commonly observed in negative electrospray ionization mode.
Experimental Protocol: LC-MS/MS for Barbiturate Analysis
The following is a representative experimental protocol for the quantitative analysis of barbiturates in a biological matrix (e.g., urine, plasma) using a method with this compound as an internal standard. This protocol is a composite of established methodologies and is intended to provide a general framework.
1. Sample Preparation (Dilute-and-Shoot)
-
Objective: To prepare the biological sample for analysis by diluting it and adding the internal standard.
-
Procedure:
-
To 50 µL of the sample (e.g., urine), add 950 µL of a working internal standard solution containing this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent (e.g., 0.1% formic acid in water).[1]
-
Vortex the mixture for 10 seconds to ensure homogeneity.[1]
-
Centrifuge the sample at 3000 rpm for 5 minutes to pellet any particulates.[1]
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate the different barbiturates prior to mass spectrometric detection.
-
Typical Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of ammonium fluoride or formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
3. Tandem Mass Spectrometry
-
Objective: To detect and quantify the target barbiturates and the internal standard.
-
Typical Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for barbiturates.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
MRM Transitions: Specific precursor and product ions are selected for each barbiturate and this compound. For example, for Butabarbital, a transition of m/z 211.1 → 168.0 might be monitored.
-
Experimental Workflow for Assessing Barbiturate Specificity
References
A Head-to-Head Comparison: Certified Reference Material (CRM) vs. Synthetically Derived Butobarbital-d5
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in fields like clinical toxicology, forensic analysis, and pharmaceutical research, the accuracy and reliability of analytical standards are paramount. When measuring concentrations of substances like Butobarbital, a barbiturate used as a sedative and hypnotic, the choice of reference material is a critical decision that can significantly impact the validity of experimental results. This guide provides an objective comparison between two primary types of standards used for the quantification of Butobarbital: a Certified Reference Material (CRM) of Butobarbital and a synthetically produced, deuterium-labeled internal standard, Butobarbital-d5.
This comparison will delve into the key characteristics, performance attributes, and experimental considerations for each standard, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make an informed decision based on the specific requirements of their analytical assays.
At a Glance: Key Differences
| Feature | Certified Reference Material (CRM) - Butobarbital | Synthesized this compound (Internal Standard) |
| Traceability | Metrologically traceable to SI units, ensuring high accuracy and comparability of results across different labs and methods.[1][2][3] | Traceability is dependent on the in-house characterization and is not inherently linked to a national or international standard. |
| Purity & Uncertainty | Comes with a Certificate of Analysis (CoA) specifying the certified concentration, purity, and associated uncertainty, manufactured under strict ISO 17034 and ISO/IEC 17025 guidelines.[1][2][3] | Chemical and isotopic purity are determined by the synthesis and purification methods employed; these values and their uncertainties must be established by the synthesizing laboratory. |
| Primary Use | Primarily used as an external standard for calibration curves, accuracy and precision controls, and method validation.[1] | Used as an internal standard to correct for variability in sample preparation, injection volume, and matrix effects during analysis by mass spectrometry.[4][5] |
| Cost | Generally higher initial cost due to the rigorous certification process.[6] | Potentially lower cost if synthesized in-house, but requires significant investment in time, resources, and expertise for synthesis, purification, and characterization.[6] |
| Regulatory Acceptance | Widely accepted and often required by regulatory bodies for method validation and quality control in accredited laboratories.[1] | Acceptance depends on thorough in-house validation demonstrating its suitability for the intended analytical method. |
Quantitative Data Comparison
The following table summarizes the typical quantitative specifications for a Butobarbital CRM and the expected characteristics of a well-synthesized this compound.
| Parameter | Certified Reference Material (CRM) - Butobarbital | Synthesized this compound |
| Certified Concentration | e.g., 1.000 mg/mL ± 0.005 mg/mL | Not applicable (used as an internal standard, concentration is prepared gravimetrically in the lab) |
| Chemical Purity (Typical) | ≥99.5% | ≥98% |
| Isotopic Purity/Enrichment | Not applicable | ≥98% (atom % D) |
| Expanded Uncertainty | Typically < 2% | Determined by in-house validation |
| Traceability | Documented traceability to NIST or other National Metrology Institute | Characterized in-house, traceability not inherent |
Note: The values for the synthesized this compound are representative of a successful synthesis and purification process and must be experimentally verified.
Experimental Workflows
The utilization of a Butobarbital CRM and a synthesized this compound in a quantitative LC-MS/MS analysis follows distinct workflows.
Workflow for Using a Butobarbital CRM
References
A Comparative Guide to Butobarbital-d5 and Other Deuterated Barbiturate Standards in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis of barbiturates, particularly in forensic toxicology, clinical chemistry, and pharmaceutical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Among these, deuterated standards are widely employed in mass spectrometry-based methods to compensate for sample matrix effects and variations in sample preparation and instrument response. This guide provides an objective comparison of Butobarbital-d5 with other commercially available deuterated barbiturate standards, supported by experimental data and detailed methodologies.
Performance Comparison of Deuterated Barbiturate Standards
The selection of an appropriate internal standard is critical for the validation and performance of an analytical method. Ideally, the internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior. The following table summarizes key performance parameters for this compound and other commonly used deuterated barbiturate standards, based on data from scientific literature and commercial suppliers.
| Deuterated Standard | Common Analytes | Typical Purity | Isotopic Purity | Key Performance Characteristics |
| This compound | Butobarbital | ≥98%[1] | Not consistently specified | Serves as an effective internal standard for the quantification of butabarbital in various biological matrices.[1][2][3] |
| Butalbital-d5 | Butalbital, Phenobarbital, Secobarbital, Amobarbital, Pentobarbital | Not specified | Not specified | Used in ultrafast LC-MS/MS methods with "dilute and shoot" sample preparation, showing minimal matrix effects (<10%).[4] |
| Pentobarbital-d5 | Butalbital, Amobarbital, Pentobarbital, Secobarbital | Not specified | Not specified | Found to be superior to non-deuterated internal standards in GC-MS analysis, with extraction recoveries of 80-90%. However, interference with the analysis of pentobarbital has been noted.[5] |
| Secobarbital-d5 | Secobarbital, other barbiturates | Not specified | Not specified | Utilized in LC-MS/MS methods for the simultaneous analysis of multiple barbiturates. |
| Phenobarbital-d5 | Phenobarbital | Not specified | Not specified | Employed in LC-MS/MS methods for the quantification of phenobarbital in biological samples. |
Experimental Protocols
The successful application of deuterated barbiturate standards is intrinsically linked to the experimental protocol. Below are detailed methodologies for common analytical techniques where these standards are employed.
Sample Preparation: "Dilute and Shoot" for LC-MS/MS
This method is favored for its simplicity and high throughput, particularly in clinical and forensic screening.
-
Objective: To rapidly prepare urine or plasma samples for the quantification of barbiturates.
-
Procedure:
-
Aliquots of the biological sample (e.g., 100 µL of urine) are taken.
-
An internal standard working solution containing the deuterated barbiturate standard (e.g., Butalbital-d5) is added.
-
The sample is diluted with a suitable solvent (e.g., methanol or water).
-
The mixture is vortexed and then centrifuged to precipitate proteins.
-
The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.
-
-
Key Advantages: Minimal sample handling, reduced analysis time, and cost-effectiveness.
Sample Preparation: Solid-Phase Extraction (SPE) for GC-MS
SPE is a more rigorous sample cleanup technique used to remove interfering matrix components and concentrate the analytes.
-
Objective: To extract and purify barbiturates from complex matrices like blood or urine prior to GC-MS analysis.
-
Procedure:
-
The biological sample is pre-treated (e.g., pH adjustment, addition of buffer).
-
The deuterated internal standard (e.g., Pentobarbital-d5) is added to the sample.
-
The sample is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent).
-
The cartridge is washed with a series of solvents to remove interfering substances.
-
The analytes and the internal standard are eluted from the cartridge with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis. Derivatization (e.g., methylation) may be performed to improve the chromatographic properties of the barbiturates.[5]
-
-
Key Advantages: High recovery rates (80-90%)[5], cleaner extracts leading to improved sensitivity and reduced instrument contamination.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a typical analytical process for barbiturate quantification using a deuterated internal standard.
References
- 1. unodc.org [unodc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Butobarbital-d5
Essential Safety and Handling Guide for Butobarbital-d5
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of Butobarbital, a barbiturate. It is essential to handle this compound with care, whether in solid form or in solution. The primary hazards are associated with its toxicity if ingested and, when in a methanol solution, its flammability and acute toxicity via oral, dermal, and inhalation routes.[1][2]
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety. The required PPE varies depending on the physical form of the this compound being handled.
| Scenario | Required Personal Protective Equipment (PPE) |
| Handling Solid (Powder) this compound | Gloves: Nitrile gloves (double-gloving recommended) Eye Protection: Safety glasses with side shields or safety goggles Respiratory Protection: N95 or higher-rated respirator (recommended when weighing or transferring powder) Lab Coat: Standard laboratory coat |
| Handling this compound in Methanol Solution | Gloves: Butyl rubber gloves (outer pair) over nitrile gloves (inner pair) for extended contact. For incidental contact, double-gloving with nitrile may be acceptable, but gloves should be changed immediately upon contamination. Eye Protection: Chemical splash goggles or a face shield in addition to safety glasses. Respiratory Protection: Work in a certified chemical fume hood is mandatory. Lab Coat: Chemical-resistant lab coat or apron over a standard lab coat. |
Note: Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially when working with solutions.
Operational Plan: Step-by-Step Guidance for Handling this compound
The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and potential harm to others.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect this compound solutions and solvent rinses in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated needles or syringes should be disposed of in a designated sharps container.
2. Rendering Waste Irretrievable:
-
Before final disposal, it is recommended to render the this compound waste irretrievable. This can be achieved by mixing the waste with an undesirable substance such as cat litter, used coffee grounds, or dirt.[3][4]
-
For liquid waste, absorption onto an inert material like vermiculite or cat litter is recommended before placing it in the solid waste container.
3. Final Disposal:
-
All this compound waste is considered hazardous and must be disposed of through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Follow all local, state, and federal regulations for the disposal of controlled substances and hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Drug take-back programs, if available, are a preferred method for the disposal of unused medicines.[3][5]
References
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
